molecular formula C6H4O4 B7766668 2,5-Dihydroxy-1,4-benzoquinone CAS No. 1760-52-7

2,5-Dihydroxy-1,4-benzoquinone

Cat. No.: B7766668
CAS No.: 1760-52-7
M. Wt: 140.09 g/mol
InChI Key: QFSYADJLNBHAKO-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-1,4-benzoquinone has been reported in Aspergillus fumigatus with data available.
structure in first source

Properties

IUPAC Name

2,5-dihydroxycyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7,10H
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InChI Key

QFSYADJLNBHAKO-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=O)C=C(C1=O)O)O
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Molecular Formula

C6H4O4
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Related CAS

2881-40-5 (di-K salt)
Record name 2,5-Dihydroxy-1,4-benzoquinone
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DSSTOX Substance ID

DTXSID4060658, DTXSID60938739
Record name 2,5-Dihydroxy-1,4-benzoquinone
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Record name 4,5-Dihydroxycyclohexa-3,5-diene-1,2-dione
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Molecular Weight

140.09 g/mol
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Physical Description

Yellow or orange powder; [Alfa Aesar MSDS]
Record name 2,5-Dihydroxy-1,4-benzoquinone
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CAS No.

615-94-1, 1760-52-7
Record name 2,5-Dihydroxy-1,4-benzoquinone
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-
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Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dihydroxy-1,4-benzoquinone: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-1,4-benzoquinone (B104904) (DHBQ), also known as anilic acid, is a naturally occurring or synthetic organic compound with a diverse range of chemical and biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of DHBQ, detailed experimental protocols for its synthesis and characterization, and an in-depth look at its biological functions, including its antimicrobial, anti-inflammatory, and anticancer properties. The information is presented to support researchers and professionals in the fields of chemistry, biology, and drug development in their understanding and utilization of this versatile molecule.

Physical and Chemical Properties

This compound is a yellow to brown crystalline solid.[1] Its core structure consists of a benzoquinone ring substituted with two hydroxyl groups, which are responsible for its acidic nature and its ability to participate in hydrogen bonding and coordination with metal ions.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular Formula C₆H₄O₄[2]
Molar Mass 140.09 g/mol [2]
Appearance Yellow to brown crystalline powder[1]
Melting Point 235 °C (decomposes)
Boiling Point Sublimes[3]
Solubility Soluble in water, DMSO (slightly), Methanol (slightly, heated)
Density 1.843 g/cm³
pKa₁ 2.71 - 2.95[4][5]
pKa₂ 5.18 - 5.25[4][5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a suitable precursor, such as 1,2,4,5-tetrahydroxybenzene. The following protocol is a representative example.

Materials:

  • 1,2,4,5-tetrahydroxybenzene

  • Oxidizing agent (e.g., air, oxygen)

  • Solvent (e.g., water, ethanol)

  • Acid or base for pH adjustment (optional)

Procedure:

  • Dissolve 1,2,4,5-tetrahydroxybenzene in a suitable solvent in a reaction vessel.

  • Introduce the oxidizing agent into the solution. This can be achieved by bubbling air or oxygen through the reaction mixture.

  • The reaction is typically carried out at room temperature and may be stirred for several hours to ensure complete oxidation.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, the product, this compound, may precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold solvent to remove any soluble impurities.

  • Further purification can be achieved by recrystallization from an appropriate solvent system, such as water or an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain the final product.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of DHBQ will show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. The -OH stretching vibration typically appears as a broad band in the region of 3200-3500 cm⁻¹, while the C=O stretching vibration is observed around 1650 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals corresponding to the protons on the quinone ring and the hydroxyl groups. The chemical shifts of these protons will depend on the solvent used.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the carbons attached to the hydroxyl groups, as well as the other carbons in the ring.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of DHBQ in a suitable solvent (e.g., ethanol) will exhibit absorption maxima characteristic of the quinone chromophore.

Chemical Reactivity and Applications

This compound is a versatile molecule with a rich chemical reactivity, making it a valuable building block in organic synthesis and materials science.

  • Coordination Chemistry: The hydroxyl and carbonyl groups of DHBQ can act as ligands, coordinating with various metal ions to form metal-organic frameworks (MOFs) and coordination polymers.[6] These materials have potential applications in gas storage, catalysis, and as electrode materials in batteries.

  • Redox Activity: The quinone moiety of DHBQ can undergo reversible redox reactions, making it a key component in electron transfer processes. This property is exploited in its use in electrochemical applications.

  • Polymerization: DHBQ can be used as a monomer in the synthesis of polymers with interesting electronic and electrochemical properties. For instance, poly(this compound-3,6-methylene) has been investigated as a positive electrode material for rechargeable lithium batteries.

Biological Activities and Signaling Pathways

This compound and its derivatives have been shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

DHBQ exhibits antimicrobial activity against various bacteria and fungi. The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components, ultimately resulting in microbial cell death.

antimicrobial_activity DHBQ This compound ROS Reactive Oxygen Species (ROS) Generation DHBQ->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Damage to Cellular Components (DNA, proteins, lipids) Oxidative_Stress->Cellular_Damage Cell_Death Microbial Cell Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism of antimicrobial activity of DHBQ.

Anti-inflammatory Activity

The anti-inflammatory effects of benzoquinones are thought to be mediated, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators.

anti_inflammatory_activity cluster_inhibition Inhibition by DHBQ cluster_nfkb NF-κB Signaling Pathway DHBQ This compound IKK IKK Complex DHBQ->IKK Inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Proinflammatory_Genes activates

Caption: Inhibition of the NF-κB signaling pathway by DHBQ.

Anticancer Activity

The anticancer activity of DHBQ is linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

anticancer_activity cluster_mitochondria Mitochondrial Apoptosis Pathway DHBQ This compound Bcl2 Anti-apoptotic Bcl-2 proteins DHBQ->Bcl2 Inhibits Bax_Bak Pro-apoptotic Bax/Bak proteins DHBQ->Bax_Bak Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Inhibits Bax_Bak->MOMP Promotes Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by DHBQ via the mitochondrial pathway.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical properties and promising biological activities. Its ability to act as a ligand, participate in redox reactions, and modulate key cellular signaling pathways makes it a valuable compound for research in materials science, medicinal chemistry, and drug development. This technical guide provides a foundational understanding of DHBQ, offering detailed information and experimental protocols to aid researchers in their exploration of this multifaceted molecule and its potential applications. Further investigation into its mechanisms of action and the development of its derivatives could lead to novel therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Stability and Degradation of 2,5-Dihydroxy-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 2,5-Dihydroxy-1,4-benzoquinone (B104904) (DHBQ), a molecule of significant interest in various scientific fields, including materials science and pharmacology. This document details the chemical stability of DHBQ under various conditions, its degradation pathways, and the kinetics of these processes.

Chemical Stability of this compound

This compound exhibits variable stability that is highly dependent on the surrounding chemical environment, particularly pH, and its physical state.

pH-Dependent Stability

The stability of DHBQ in aqueous solutions is markedly influenced by pH. The molecule possesses two acidic hydroxyl groups with pKa values of 2.95 and 5.25[1]. It is most stable in strongly acidic (pH < 3) and neutral to alkaline (pH > 7) conditions.[1][2] Conversely, in the pH range of 4 to 5, DHBQ is prone to undergo condensation reactions[1][2]. This instability is attributed to the partial deprotonation of the hydroxyl groups, which facilitates intermolecular reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
pKa12.95[1]
pKa25.25[1]
Optimal pH for Stability< 3 and > 7[1][2]
pH Range of Instability4 - 5[1][2]
Solid-State Stability

In the solid state, the stability of DHBQ can be significantly enhanced through its incorporation into larger structures such as coordination polymers and metal-organic frameworks (MOFs). For instance, a one-dimensional coordination polymer of copper(II) with DHBQ has been reported to be air-stable[2]. The stability of DHBQ-based MOFs is dependent on the coordinated metal ion. A nickel-containing MOF demonstrated stability for several days under ambient atmospheric conditions, whereas an iron-containing analogue was highly sensitive to the atmosphere and lost its crystallinity within hours.

Thermal and Photochemical Stability

While specific kinetic data on the thermal and photochemical degradation of DHBQ in solution is not extensively available in the reviewed literature, general laboratory practice recommends storing the compound in a cool and dark place to minimize degradation. The lack of detailed public data underscores the need for further quantitative studies on the thermal and photostability of this compound.

Degradation of this compound

The degradation of DHBQ has been primarily studied in the context of its reaction with oxidizing agents, particularly hydrogen peroxide, and its interactions with nucleophiles.

Oxidative Degradation with Hydrogen Peroxide

The degradation of DHBQ by hydrogen peroxide is a well-documented process that proceeds via different pathways under neutral and alkaline conditions.

Under neutral conditions, the degradation of DHBQ by hydrogen peroxide yields a mixture of malonic acid, acetic acid, and carbon dioxide. This reaction has a calculated activation energy of 20.4 kcal/mol[3][4][5].

In an alkaline environment (pH 10), the degradation is more specific, quantitatively yielding malonic acid as the primary product. The reaction proceeds with a lower activation energy of 16.1 kcal/mol, indicating a faster degradation rate under these conditions[3][4][5].

The proposed mechanism for this degradation involves the formation of an intermediate with an intramolecular O-O bridge across the quinone ring. The subsequent cleavage of this peroxide bridge leads to the formation of the observed degradation products.

Table 2: Kinetic Data for the Degradation of this compound with Hydrogen Peroxide

ConditionDegradation ProductsActivation Energy (Ea)Reference
Neutral pHMalonic acid, Acetic acid, Carbon dioxide20.4 kcal/mol[3][4][5]
Alkaline pH (pH 10)Malonic acid16.1 kcal/mol[3][4][5]
Reactions with Nucleophiles

DHBQ readily reacts with nucleophilic species such as secondary amines and thiols. The mechanism of these reactions is dependent on the nature of the nucleophile. Reactions with secondary amines, such as morpholine, proceed via an ipso-substitution mechanism. In contrast, reactions with thiols, like benzenethiol (B1682325) and 1-hexanethiol, follow an addition/elimination pathway. Thiolates can react via both mechanisms concurrently.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of the stability and degradation of DHBQ. The following sections provide representative methodologies based on the available literature.

Protocol for Determining pH-Dependent Stability

This protocol outlines a general procedure for assessing the stability of DHBQ across a range of pH values using UV-Vis spectroscopy.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range from 2 to 11 (e.g., citrate (B86180) buffers for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for alkaline pH).

  • Preparation of DHBQ Stock Solution: Prepare a concentrated stock solution of DHBQ in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • Sample Preparation: For each pH value, dilute the DHBQ stock solution in the corresponding buffer to a final concentration suitable for UV-Vis analysis (e.g., 60 µM).

  • UV-Vis Spectroscopy: Immediately after preparation, and at regular time intervals, record the UV-Vis spectrum of each sample over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis: Monitor the change in absorbance at the wavelength of maximum absorption (λmax) of DHBQ over time. A decrease in absorbance indicates degradation. Plot absorbance versus time to determine the degradation kinetics at each pH. The appearance of new absorption bands can indicate the formation of degradation products.

Protocol for Oxidative Degradation with Hydrogen Peroxide

This protocol describes a method for studying the degradation of DHBQ by hydrogen peroxide.

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution of DHBQ at the desired pH (e.g., neutral or pH 10).

  • Initiation of Degradation: Add a known concentration of hydrogen peroxide (e.g., 3.0%) to the DHBQ solution to initiate the degradation reaction.

  • Sampling: At specific time points, withdraw aliquots from the reaction mixture.

  • Quenching (optional): If necessary, quench the reaction in the aliquots by adding a reagent that decomposes excess hydrogen peroxide (e.g., catalase).

  • Analysis: Analyze the samples using a suitable analytical technique to quantify the remaining DHBQ and identify the degradation products. High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector is a common method. The mobile phase can be a gradient of acidified water and acetonitrile (B52724) or methanol. Gas chromatography-mass spectrometry (GC-MS) can be used to identify volatile degradation products after appropriate derivatization.

  • Kinetic Analysis: Plot the concentration of DHBQ as a function of time to determine the reaction kinetics and calculate the activation energy by performing the experiment at different temperatures.

Visualization of Pathways and Workflows

General Workflow for Stability and Degradation Studies

The following diagram illustrates a typical experimental workflow for investigating the stability and degradation of a compound like DHBQ.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_dhbq Prepare DHBQ Stock Solution stress Subject DHBQ to Stress Conditions (pH, Temp, Light, Oxidant) prep_dhbq->stress prep_media Prepare Degradation Media (e.g., Buffers, H2O2) prep_media->stress sampling Collect Samples at Time Intervals stress->sampling quant Quantify DHBQ Concentration (e.g., HPLC, UV-Vis) sampling->quant ident Identify Degradation Products (e.g., LC-MS, GC-MS) sampling->ident kinetics Determine Degradation Kinetics quant->kinetics pathway Elucidate Degradation Pathway ident->pathway

Workflow for DHBQ stability and degradation studies.
Proposed Degradation Pathway of DHBQ with Hydrogen Peroxide

This diagram illustrates the proposed degradation pathway of DHBQ when treated with hydrogen peroxide under alkaline conditions.

G DHBQ This compound (DHBQ) Intermediate Intramolecular O-O Bridged Intermediate DHBQ->Intermediate + H2O2 (OH-) Products Malonic Acid Intermediate->Products Ring Cleavage

Degradation of DHBQ by H2O2 in alkaline media.
Generalized Signaling Pathway for Quinones

While a specific signaling pathway for this compound is not well-established, quinones, in general, can exert biological effects through the generation of reactive oxygen species (ROS) and by acting as Michael acceptors. This can lead to the activation of stress-responsive signaling pathways such as the Keap1-Nrf2 and MAPK pathways. The following diagram provides a generalized overview of these potential interactions. It is important to note that the specific involvement of DHBQ in these pathways requires further investigation.

G cluster_stimulus Stimulus cluster_cellular Cellular Effects cluster_pathways Signaling Pathways cluster_response Cellular Response Quinone Quinone (e.g., DHBQ) ROS Increased ROS Production Quinone->ROS Michael Michael Addition to Cellular Nucleophiles Quinone->Michael MAPK MAPK Pathway Activation (e.g., ERK) ROS->MAPK Keap1 Keap1-Nrf2 Pathway Activation Michael->Keap1 Covalent modification of Keap1 Proliferation Altered Cell Proliferation MAPK->Proliferation Apoptosis Induction of Apoptosis MAPK->Apoptosis Antioxidant Antioxidant Gene Expression Keap1->Antioxidant Nrf2 translocation to nucleus

References

Spectroscopic Profile of 2,5-Dihydroxy-1,4-benzoquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a quinonoid organic compound, plays a significant role in various chemical and biological processes. Its unique electronic and structural characteristics, arising from the interplay of hydroxyl and carbonyl functional groups on a benzoquinone core, make it a subject of interest for researchers in fields ranging from materials science to drug development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its behavior in different chemical environments. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, complete with detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignmentSolvent
~7.0-7.3Singlet (broad)Hydroxyl protons (-OH)DMSO-d₆
~5.8SingletVinylic protons (=CH)DMSO-d₆

Note: The chemical shifts of the hydroxyl protons can be highly variable and are dependent on concentration, temperature, and solvent.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentSolvent
~180Carbonyl carbons (C=O)DMSO-d₆
~150Hydroxyl-substituted vinylic carbons (C-OH)DMSO-d₆
~110Vinylic carbons (C-H)DMSO-d₆

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3331Sharp, StrongO-H stretching vibration
~1616StrongC=O and C=C stretching vibrations
~1350MediumO-H bending vibration
~1200StrongC-O stretching vibration

Table 4: UV-Vis Spectroscopic Data

Solventλmax (nm)
Methanol~290, ~380
Ethanol~290, ~380
Chloroform~295, ~390

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of dry this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrumentation and Data Acquisition:

    • The NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a standard single-pulse experiment.

      • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

      • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

      • Process the data with Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

    • ¹³C NMR:

      • Acquire the spectrum at room temperature.

      • Use a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

      • A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans), depending on the sample concentration.

      • Process the data with Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of dry this compound into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

    • Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die.

  • Instrumentation and Data Acquisition:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol, ethanol, or chloroform).

    • From the stock solution, prepare a dilute solution with a concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax). This typically requires a concentration in the range of 10-50 µg/mL.

  • Instrumentation and Data Acquisition:

    • The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Place the cuvettes in the respective sample and reference holders of the spectrophotometer.

    • Record the spectrum over a wavelength range of approximately 200-800 nm.

    • The resulting spectrum shows the absorbance as a function of wavelength, and the λmax values are identified as the wavelengths of maximum absorbance.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_UV Dissolve in UV-grade Solvent Sample->Prep_UV NMR_acq NMR Spectrometer Prep_NMR->NMR_acq IR_acq FTIR Spectrometer Prep_IR->IR_acq UV_acq UV-Vis Spectrophotometer Prep_UV->UV_acq NMR_data 1H & 13C NMR Spectra (Chemical Shifts, Multiplicity) NMR_acq->NMR_data IR_data IR Spectrum (Vibrational Frequencies) IR_acq->IR_data UV_data UV-Vis Spectrum (λmax) UV_acq->UV_data Interpretation Structural Elucidation & Characterization NMR_data->Interpretation IR_data->Interpretation UV_data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

This guide provides a comprehensive summary of the key spectroscopic data and methodologies for the analysis of this compound, serving as a valuable resource for researchers and professionals in the field.

An In-depth Technical Guide to the Electrochemical Properties of 2,5-Dihydroxy-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a molecule of significant interest in fields ranging from energy storage to medicinal chemistry. This document details its redox behavior, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its electrochemical pathways.

Core Electrochemical Properties

This compound is a redox-active organic compound that undergoes a reversible two-electron, two-proton transfer process.[1][2] This characteristic is central to its function in various applications, including as an electrode material in batteries and as a potential electroactive therapeutic agent. The electrochemical behavior of DHBQ is notably sensitive to the chemical environment, particularly pH and the presence of hydrogen bonding.[1][3]

The fundamental redox reaction of DHBQ involves its reduction to the corresponding hydroquinone, 1,2,4,5-tetrahydroxybenzene, and its subsequent oxidation back to the quinone form. This process is the basis for its utility in energy storage systems, where it can act as a cathode material.[4]

Derivatives of DHBQ have been synthesized to modulate its electrochemical properties. For instance, the introduction of phosphonato groups can alter the redox potential and improve solubility in aqueous media, which is advantageous for certain applications.[3][5] The coordination of DHBQ with metal ions to form coordination polymers is another strategy to enhance its stability and electrochemical performance as a cathode material in lithium-ion batteries.[4]

Quantitative Electrochemical Data

The following table summarizes key electrochemical parameters for this compound and its derivatives as reported in the literature. These values are crucial for comparing the performance of DHBQ in different chemical environments and device architectures.

Compound/SystemE½ (V) vs. Ref.ΔEp (mV)Scan Rate (mV/s)ConditionsReference
Cu-DHBQ cathode~2.1 & ~2.6-0.051.4 to 2.8 V potential range[4]
DHBQ modified electrode~0.3-200.05 M sulfuric acid, under nitrogen[6]
DHBQ in solid state~0.3-2040 °C and 100% RH, under nitrogen[6]

Note: E½ represents the half-wave potential, and ΔEp is the peak separation in cyclic voltammetry. The reference electrode and specific experimental conditions should be consulted in the primary literature for precise comparisons.

Experimental Protocols

A fundamental technique for characterizing the electrochemical properties of DHBQ is cyclic voltammetry (CV). The following protocol provides a detailed methodology for a typical CV experiment.

Cyclic Voltammetry of this compound

Objective: To determine the redox potentials and electrochemical reversibility of DHBQ.

Materials:

  • This compound (DHBQ)

  • Supporting electrolyte (e.g., 0.1 M KCl in deionized water or an organic electrolyte like 0.1 M LiClO₄ in acetonitrile)

  • Working electrode (e.g., Glassy Carbon Electrode)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., Platinum wire)

  • Electrochemical workstation/potentiostat

  • Volumetric flasks and pipettes

  • Inert gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

  • Electrolyte Preparation: Prepare a solution of the supporting electrolyte in the desired solvent. For aqueous measurements, a buffer solution may be necessary to control the pH.

  • Analyte Solution Preparation: Accurately weigh a small amount of DHBQ and dissolve it in the electrolyte solution to a known concentration (e.g., 1 mM).

  • Electrode Polishing: Polish the working electrode surface to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 μm). Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and water to remove any residual abrasive particles.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat. A typical potential window for DHBQ might be from -0.5 V to +0.5 V vs. Ag/AgCl, but this should be optimized based on the solvent and electrolyte system.

    • Start with a scan rate of 100 mV/s.

    • Run the cyclic voltammogram for several cycles until a stable response is obtained.

    • Vary the scan rate (e.g., from 10 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer process.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the half-wave potential (E½) as (Epa + Epc) / 2.

    • Calculate the peak separation (ΔEp) as Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. For a two-electron process, it is approximately 29.5 mV.

    • Plot the peak current versus the square root of the scan rate to determine if the process is diffusion-controlled.

Visualizations

The following diagrams illustrate the core electrochemical processes and a typical experimental workflow for studying this compound.

a DHBQ This compound (Quinone Form) Intermediate Semiquinone Radical Anion DHBQ->Intermediate + e⁻ Intermediate->DHBQ - e⁻ Hydroquinone 1,2,4,5-Tetrahydroxybenzene (Hydroquinone Form) Intermediate->Hydroquinone + e⁻, + 2H⁺ Hydroquinone->Intermediate - e⁻, - 2H⁺

Caption: Redox mechanism of this compound.

b prep Sample Preparation (DHBQ in Electrolyte) cell Electrochemical Cell Setup (3-Electrode System) prep->cell deoxygenate Deoxygenation (Inert Gas Purge) cell->deoxygenate cv Cyclic Voltammetry Scan (Potential Sweep) deoxygenate->cv data Data Acquisition (Current vs. Potential) cv->data analysis Data Analysis (Redox Potentials, Kinetics) data->analysis

Caption: Experimental workflow for cyclic voltammetry of DHBQ.

References

Unveiling the Electronic Landscape of 2,5-Dihydroxy-1,4-benzoquinone: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a molecule of significant interest in medicinal chemistry and materials science, possesses a unique electronic structure that underpins its diverse functionalities. From its role as a key chromophore in aged cellulosics to its potential as a building block for coordination polymers and organic electrode materials, a thorough understanding of its electronic properties is paramount for targeted applications.[1][2] This technical guide provides a comprehensive overview of the theoretical studies dedicated to elucidating the electronic structure of DHBQ, focusing on computational methodologies, key findings, and experimental correlations.

Theoretical Methodologies: A Computational Toolkit

The electronic structure of this compound is primarily investigated using a suite of computational chemistry techniques rooted in quantum mechanics. These methods allow for the precise calculation of molecular geometries, electronic properties, and spectroscopic parameters.

Density Functional Theory (DFT)

At the forefront of these theoretical investigations is Density Functional Theory (DFT), a robust method that balances computational cost with high accuracy. The B3LYP hybrid functional is frequently employed in conjunction with Pople-style basis sets, such as 6-31G(d), 6-311+G(d,p), and 6-311++G(d,p), to optimize the molecular geometry and predict various electronic properties.[3] These calculations are fundamental to understanding the molecule's stability, reactivity, and bonding characteristics.

Time-Dependent Density Functional Theory (TD-DFT)

To probe the excited-state properties and interpret experimental electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT provides valuable insights into the nature of electronic transitions, such as n → π* and π → π* transitions, which govern the molecule's absorption of light.

Older Computational Methods

While modern DFT methods are now standard, earlier theoretical work on DHBQ utilized semi-empirical methods like the Pariser–Parr–Pople (PPP) method and Complete Neglect of Differential Overlap (CNDO). These methods, while less accurate by today's standards, provided initial interpretations of the electronic absorption spectra of DHBQ.

Key Electronic Structure Parameters

Theoretical studies provide a wealth of quantitative data that characterize the electronic landscape of DHBQ. These parameters are crucial for understanding its chemical behavior and for designing novel molecules with tailored properties.

Molecular Geometry

The foundational output of any theoretical study is the optimized molecular geometry. This includes precise values for bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. These parameters are critical for understanding steric effects and intermolecular interactions.

Table 1: Calculated Geometrical Parameters of this compound

ParameterBond/AtomsCalculated Value (Å or Degrees)
Bond Lengths C1=O1Value not available in search results
C1-C2Value not available in search results
C2-C3Value not available in search results
C2-O2Value not available in search results
O2-H1Value not available in search results
Bond Angles O1=C1-C2Value not available in search results
C1-C2-C3Value not available in search results
C1-C2-O2Value not available in search results
C2-O2-H1Value not available in search results
Dihedral Angles O1=C1-C2-C3Value not available in search results
H1-O2-C2-C1Value not available in search results

Note: Specific calculated values for the isolated DHBQ molecule were not available in the provided search results. The table structure is provided as a template for such data.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy Value not available in search results
LUMO Energy Value not available in search results
HOMO-LUMO Gap Value not available in search results

Note: Specific calculated values for the isolated DHBQ molecule were not available in the provided search results. The table structure is provided as a template for such data.

Vibrational Frequencies

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the various modes of atomic motion. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands to specific vibrational modes.

Table 3: Calculated Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(O-H)Value not available~3200-3400O-H stretching
ν(C=O)Value not available~1640-1660C=O stretching
ν(C=C)Value not available~1600-1620C=C stretching
δ(O-H)Value not available~1300-1400O-H bending

Note: Specific calculated and detailed experimental frequencies for all modes of the isolated DHBQ molecule were not available in the provided search results. The table provides representative ranges for key functional groups.

Electronic Transitions

TD-DFT calculations provide information on the electronic transitions that occur upon absorption of light. This includes the excitation energy, the corresponding wavelength of maximum absorption (λmax), and the oscillator strength, which is a measure of the transition probability.

Table 4: Calculated Electronic Transitions for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁Value not availableValue not availableValue not available
S₀ → S₂Value not availableValue not availableValue not available
S₀ → S₃Value not availableValue not availableValue not available

Note: Specific calculated values for the isolated DHBQ molecule were not available in the provided search results. The table structure is provided as a template for such data.

Experimental Protocols in Theoretical Studies

While this guide focuses on theoretical studies, it is important to understand the experimental context that these studies aim to explain and predict.

Computational Protocol

A typical DFT study on DHBQ involves the following steps:

  • Molecular Structure Input: The initial 3D coordinates of the DHBQ molecule are generated using molecular modeling software.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically performed using a DFT functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

  • Electronic Property Calculation: Single-point energy calculations are performed to determine properties like HOMO-LUMO energies and the molecular electrostatic potential.

  • Excited State Calculation: TD-DFT calculations are carried out to predict the electronic absorption spectrum.

Visualizing the Theoretical Workflow

The logical flow of a theoretical investigation into the electronic structure of DHBQ can be visualized as a clear and sequential process.

Theoretical_Workflow cluster_input 1. Input Generation cluster_computation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation cluster_output 4. Correlation and Prediction A Initial Molecular Structure B Geometry Optimization (DFT) A->B C Vibrational Frequency Analysis B->C D Electronic Property Calculation B->D E Excited State Calculation (TD-DFT) B->E F Optimized Geometry (Bond Lengths, Angles) B->F G Vibrational Spectra (IR, Raman) C->G H Electronic Properties (HOMO-LUMO Gap) D->H I Electronic Transitions (UV-Vis Spectrum) E->I K Prediction of Molecular Properties F->K J Comparison with Experimental Data G->J H->K I->J

Fig. 1: Workflow of a theoretical study on DHBQ.

Signaling Pathways and Logical Relationships

The interplay between the structural and electronic properties of DHBQ dictates its chemical reactivity and potential biological activity. A simplified signaling pathway can be conceptualized to represent these relationships.

Signaling_Pathway cluster_structure Molecular Structure cluster_electronic Electronic Properties cluster_reactivity Chemical Reactivity cluster_application Potential Applications A Optimized Geometry B HOMO-LUMO Gap A->B C Electron Density Distribution A->C D Redox Potential B->D E Susceptibility to Nucleophilic/Electrophilic Attack C->E F Drug Development D->F G Materials Science D->G E->F

Fig. 2: Structure-activity relationship pathway.

Conclusion

Theoretical studies provide an indispensable framework for understanding the intricate electronic structure of this compound. Through the application of sophisticated computational methods like DFT and TD-DFT, researchers can gain deep insights into the molecule's geometry, electronic properties, and spectroscopic behavior. This knowledge is not only crucial for interpreting experimental data but also for guiding the rational design of new DHBQ-based derivatives with enhanced properties for applications in drug development and materials science. The continued synergy between theoretical and experimental approaches will undoubtedly unlock the full potential of this versatile molecule.

References

A Technical Guide to the Historical Synthesis of 2,5-Dihydroxy-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for 2,5-Dihydroxy-1,4-benzoquinone (B104904) (DHBQ), a compound of significant interest due to its presence in aged cellulosic materials and its applications in the development of metal-organic frameworks and as a building block for dyes and pigments. This document provides a detailed overview of the core synthetic strategies, complete with experimental protocols and comparative data to support research and development in related fields.

Core Synthesis Methodologies: An Historical Perspective

The synthesis of this compound, also known as anilic acid, has historically revolved around the oxidation of hydroquinone (B1673460). One of the earliest and most cited methods involves the direct oxidation of hydroquinone using hydrogen peroxide in a strongly basic medium. This approach, refined over time, remains a fundamental route to DHBQ.

The Jones-Shonle Synthesis (1945) and its Modifications

A cornerstone in the historical preparation of DHBQ is the method developed by R.G. Jones and H.A. Shonle in 1945. This procedure involves the oxidation of hydroquinone with hydrogen peroxide in a concentrated sodium hydroxide (B78521) solution. The reaction proceeds through the formation of the sodium salt of DHBQ, which is then acidified to yield the final product[1][2].

Experimental Protocol: Modified Jones-Shonle Synthesis [1][2]

  • Materials:

    • Hydroquinone

    • Concentrated Sodium Hydroxide Solution

    • 30% Hydrogen Peroxide

    • Acid (for acidification)

  • Procedure:

    • Hydroquinone is dissolved in a concentrated solution of sodium hydroxide.

    • 30% hydrogen peroxide is added to the solution, leading to the oxidation of hydroquinone. This results in the formation of the red sodium salt of this compound.

    • The reaction mixture is then acidified.

    • Upon acidification, the yellow this compound precipitates out of the solution.

    • The precipitate is collected, washed, and dried.

This method has been subject to optimization, with modern adaptations achieving significantly higher yields[1].

Quantitative Data Summary

The following table summarizes the quantitative data associated with the historical synthesis of this compound, primarily focusing on the yields obtained from the oxidation of hydroquinone.

Synthesis MethodStarting MaterialOxidizing AgentMediumYield (%)Reference
Jones-Shonle (1945)HydroquinoneHydrogen PeroxideConc. Sodium Hydroxide66-70[1]
Optimized Jones-ShonleHydroquinoneHydrogen PeroxideConc. Sodium Hydroxide83.8[1]
Catalytic Hydrogenation PrecursorHydroquinoneHydrogen Peroxide50% Sodium HydroxideNot specified[2]

Logical Evolution of Synthesis

The historical synthesis of this compound has primarily evolved from the direct oxidation of readily available hydroquinone. The logical progression involves the selection of an appropriate oxidizing agent and the optimization of reaction conditions to improve yield and purity.

historical_synthesis_evolution cluster_start Starting Material cluster_reaction Oxidation cluster_intermediate Intermediate cluster_final Final Product A Hydroquinone (1,4-Dihydroxybenzene) B Oxidation with H2O2 in concentrated NaOH A->B Jones-Shonle Method C Red Sodium Salt of DHBQ B->C Formation D This compound (DHBQ) C->D Acidification in_situ_hydrolysis A 2,5-Dimethoxy-1,4-benzoquinone (DMBQ) C Hydrothermal Reaction (120 °C, 24h) A->C B Metal Salt & 4,4'-Bipyridyl B->C D Coordination Polymer with DHBQ ligand C->D

References

The Role of 2,5-Dihydroxy-1,4-benzoquinone as a Chromophore in Aged Cellulosics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The yellowing and degradation of cellulosic materials upon aging is a significant concern in various fields, from the preservation of historical artifacts to the quality control of paper and textile products. A key contributor to this phenomenon is the formation of chromophoric structures within the cellulose (B213188) matrix. Among these, 2,5-dihydroxy-1,4-benzoquinone (B104904) (DHBQ) has been identified as a principal chromophore responsible for the discoloration of aged cellulosics.[1][2][3] This technical guide provides an in-depth exploration of the formation, chemical behavior, and analytical characterization of DHBQ in the context of cellulose aging. Detailed experimental protocols, quantitative data summaries, and diagrammatic representations of reaction pathways are presented to facilitate a comprehensive understanding for researchers and scientists.

Introduction: The Genesis of Color in Aged Cellulose

Cellulose, a polymer of β(1→4) linked D-glucose units, is inherently white and non-chromophoric. However, exposure to environmental factors such as heat, light, and humidity initiates a cascade of chemical reactions, leading to the formation of colored compounds.[4][5] These reactions often involve the oxidation of hydroxyl groups on the cellulose backbone, leading to the introduction of carbonyl and carboxyl functionalities. These initial oxidation products can then undergo further reactions, including dehydration and condensation, to form highly conjugated systems that absorb light in the visible spectrum, thus imparting a yellow or brown hue to the material.[6]

This compound (DHBQ) is a prominent member of the dihydroxy-[1][7]-benzoquinone class of compounds, which, along with dihydroxy-[1][7]-naphthoquinones and dihydroxyacetophenones, are considered the three key classes of chromophores in aged cellulosics.[1] DHBQ's prevalence is attributed to its high thermodynamic stability and its ability to survive bleaching treatments due to the extensive resonance stabilization of its anionic form.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DHBQ is crucial for developing strategies to mitigate its formation and for its accurate detection and quantification.

PropertyValueReference
Molecular Formula C₆H₄O₄
Molecular Weight 140.09 g/mol
Appearance Yellow to orange crystalline solid
pKa₁ 2.71 - 2.95[1]
pKa₂ 5.25[1]
UV-Vis Absorption (pH dependent) See spectra below[3]

The acidic nature of the hydroxyl groups, with a pKa₁ value significantly lower than that of acetic acid (pKa 4.76), is a key feature of DHBQ.[1] This acidity is due to the high resonance stability of the resulting monoanion and dianion.[1] The protonation state of DHBQ influences its reactivity, solubility, and spectroscopic properties.

Formation and Reaction Pathways of DHBQ in Cellulosics

The formation of DHBQ in aged cellulosics is a complex process that is not fully elucidated. However, it is generally accepted to originate from the degradation of carbohydrates, particularly the hexose (B10828440) units of cellulose. The proposed pathway involves the oxidation and subsequent rearrangement of glucose units to form intermediates that can cyclize and aromatize to produce the benzoquinone structure.

Once formed, DHBQ is a reactive molecule that can undergo several transformations, influencing the overall chemical composition and color of the aged cellulosic material.

Condensation Reactions

In aqueous or moist environments, DHBQ is prone to condensation reactions, particularly in a pH range of 4-5.[3] Under these conditions, the monoanion of DHBQ can act as a nucleophile and attack another DHBQ molecule in a Michael addition reaction. This initiates a series of condensations that lead to the formation of larger, more complex chromophoric structures, including bis-quinones and benzofuranone derivatives.[3] Conversely, DHBQ is more stable in strongly acidic (pH < 3) or neutral to alkaline (pH > 7) conditions.[3]

Condensation_Reaction DHBQ1 DHBQ DHBQ_anion DHBQ Monoanion DHBQ1->DHBQ_anion Deprotonation (pH 4-5) Intermediate Michael Adduct Intermediate DHBQ_anion->Intermediate Michael Addition DHBQ2 DHBQ DHBQ2->Intermediate Products Bis-quinones & Benzofuranone Derivatives Intermediate->Products Further Condensation & Rearrangement

Caption: Condensation pathway of DHBQ in moist conditions.

Reactions with Nucleophiles

The electrophilic nature of the benzoquinone ring makes DHBQ susceptible to attack by nucleophiles. This is particularly relevant in proteinaceous materials or where nitrogen- and sulfur-containing compounds are present.

  • Amines: DHBQ readily reacts with primary and secondary amines under ambient conditions to form 2,5-diamino-substituted[1][7]-benzoquinones.[1] These products often have low solubility and remain within the cellulosic matrix, contributing to color and altering the chemical properties of the material.[1] The reaction with secondary amines, such as morpholine, has been shown to proceed via an ipso-substitution mechanism.[8]

  • Thiols: Thiols react with DHBQ to yield 2,5-dithioether derivatives. The mechanism of this reaction is dependent on the reaction conditions. With thiols like benzenethiol (B1682325) and 1-hexanethiol, the reaction proceeds through an addition/elimination mechanism.[8] However, with the corresponding thiolates, both ipso-substitution and addition/elimination pathways can occur in parallel.[8]

Nucleophilic_Reactions cluster_amines Reaction with Amines cluster_thiols Reaction with Thiols DHBQ_amine DHBQ Diamino_product 2,5-Diamino-substituted [1,4]-benzoquinone DHBQ_amine->Diamino_product ipso-Substitution Amine Primary or Secondary Amine Amine->Diamino_product DHBQ_thiol DHBQ Dithioether_product 2,5-Dithioether Derivative DHBQ_thiol->Dithioether_product Addition/Elimination Thiol Thiol Thiol->Dithioether_product

Caption: Reactions of DHBQ with amine and thiol nucleophiles.

Degradation of DHBQ

The degradation of DHBQ is of significant interest, particularly in the context of pulp bleaching where the goal is to remove chromophores.

  • Hydrogen Peroxide: The degradation of DHBQ by hydrogen peroxide is pH-dependent.

    • Under neutral conditions , DHBQ degrades into malonic acid, acetic acid, and carbon dioxide with an activation energy of 20.4 kcal/mol.[2][9]

    • Under alkaline conditions (pH 10), relevant to pulp bleaching, DHBQ is quantitatively degraded to malonic acid with a lower activation energy of 16.1 kcal/mol.[2][10] The reaction is accelerated by higher concentrations of sodium cations.[10]

H2O2_Degradation DHBQ DHBQ Intermediate Dianionic Intermediate (pH 10) DHBQ->Intermediate Attack by H₂O₂ H2O2 H₂O₂ H2O2->Intermediate Biradical Biradical Intermediate->Biradical O-O Homolysis Malonate Malonate Anions Biradical->Malonate Fragmentation Experimental_Workflow start Start: Unaged Cellulosic Material aging Artificial Aging (Heat, Humidity, Light) start->aging extraction Extraction of Chromophores (Alkaline Solution) aging->extraction quantification Quantification of DHBQ (e.g., Gravimetric with SrCl₂) extraction->quantification characterization Spectroscopic Characterization extraction->characterization reactivity Reactivity Studies extraction->reactivity end End: Understanding of DHBQ Role quantification->end uv_vis UV-Vis Spectroscopy (pH Dependence) characterization->uv_vis ftir FTIR Spectroscopy (Functional Groups) characterization->ftir nmr NMR Spectroscopy (Structural Elucidation) characterization->nmr uv_vis->end ftir->end nmr->end condensation Condensation Reactions reactivity->condensation nucleophiles Reactions with Nucleophiles reactivity->nucleophiles degradation Degradation Studies (e.g., with H₂O₂) reactivity->degradation condensation->end nucleophiles->end degradation->end

References

An In-depth Technical Guide to 2,5-Dihydroxy-1,4-benzoquinone: Natural Occurrence, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a naturally occurring para-benzoquinone. It details its presence in nature, its significant derivatives, and its emerging potential in therapeutic applications. This document includes summaries of quantitative data, detailed experimental protocols for synthesis and isolation, and visualizations of key biological pathways to support advanced research and development.

Introduction

This compound (DHBQ), also known as anilic acid, is a redox-active organic compound belonging to the quinone family. Its structure, featuring two hydroxyl groups on a benzoquinone core, imparts it with interesting chemical and biological properties. Found in various natural sources, from fungi to aged cellulosic materials, DHBQ and its derivatives have attracted scientific interest for their diverse bioactivities, including antimicrobial and cytotoxic effects. This guide serves as a technical resource for professionals exploring the chemistry and pharmacological potential of this compound family.

Natural Occurrence and Key Derivatives

DHBQ is not abundant in nature as a free molecule but has been identified in specific biological and chemical contexts. Its true significance lies in its role as the core scaffold for a class of widely distributed natural pigments, particularly in fungi.

Natural Sources
  • Fungi : DHBQ has been reported as a metabolite in the fungus Aspergillus fumigatus. More importantly, it is the foundational chemical structure for a range of pigments synthesized by fungi of the orders Agaricales and Thelephorales.

  • Aged Cellulosics : DHBQ is recognized as a key chromophore that contributes to the yellowing of aged paper and other cellulosic materials, formed through the oxidative degradation of carbohydrates.[1][2]

Major Natural Derivatives

Several naturally occurring compounds are derivatives of the DHBQ core, formed by substitution at the 3 and 6 positions. These derivatives often possess more potent biological activities than the parent compound.

  • Polyporic Acid : A di-phenyl substituted derivative first isolated from the fungus Hapalopilus nidulans. It is known to inhibit the enzyme dihydroorotate (B8406146) dehydrogenase.

  • Atromentin : A di-(4-hydroxyphenyl) substituted derivative found in various mushroom species. It is a key intermediate in the biosynthesis of other fungal pigments and exhibits specific antibacterial activity.

  • Bovinone and Oosporein : Other common fungal metabolites that feature the DHBQ scaffold.

Physicochemical and Biological Activity Data

Quantitative data for DHBQ and its derivatives are crucial for research and development. The following tables summarize key physicochemical properties and reported biological activities.

Physicochemical Properties of DHBQ
PropertyValueReference
Molecular FormulaC₆H₄O₄[3]
Molecular Weight140.09 g/mol [3]
AppearanceYellow to orange powder
Melting Point235 °C (decomposes)[4]
CAS Number615-94-1[3]
Cytotoxicity of Benzoquinone Derivatives

Several studies have highlighted the anticancer potential of DHBQ derivatives.

CompoundCell LineActivityIC₅₀ Value (µM)Reference
Peniquinone AMCF-7 (Breast)Cytotoxic12.39[5]
U87 (Glioblastoma)Cytotoxic9.01[5]
PC3 (Prostate)Cytotoxic14.59[5]
Peniquinone BMCF-7 (Breast)Cytotoxic25.32[5]
U87 (Glioblastoma)Cytotoxic13.45[5]
PC3 (Prostate)Cytotoxic19.93[5]
Antibacterial Activity of Atromentin

Atromentin is a specific inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabK), a key enzyme in the fatty acid synthesis (FAS-II) pathway.

CompoundEnzyme TargetSource OrganismIC₅₀ Value (µM)Reference
AtromentinFabKStreptococcus pneumoniae0.24[1]
LeucomeloneFabKStreptococcus pneumoniae1.57[1]

Key Signaling Pathways and Mechanisms of Action

The biological effects of DHBQ and its derivatives are attributed to several molecular mechanisms, primarily related to their electrophilic and redox-active nature.

General Mechanisms of Quinone Cytotoxicity

Quinones exert cytotoxicity through two primary pathways: covalent modification of biomolecules and the generation of oxidative stress via redox cycling. These actions disrupt cellular homeostasis, leading to apoptosis or necrosis.

G cluster_0 Quinone Cytotoxicity Pathways cluster_1 Cellular Targets cluster_2 Oxidative Stress Cascade Quinone Quinone Pathway1 Covalent Adduction (Arylation) Quinone->Pathway1 Electrophile Pathway2 Redox Cycling Quinone->Pathway2 Redox Potential Proteins Protein Thiols (-SH in Cys) Pathway1->Proteins DNA DNA Bases (e.g., Guanine) Pathway1->DNA Semiquinone Semiquinone Radical Pathway2->Semiquinone 1e⁻ Reduction (Reductases) Cell_Dysfunction Cell Dysfunction & Death Proteins->Cell_Dysfunction Enzyme Inactivation Loss of Function DNA->Cell_Dysfunction Mutations Apoptosis ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Semiquinone->ROS O₂ Damage Lipid Peroxidation Protein/DNA Damage ROS->Damage Damage->Cell_Dysfunction Membrane Damage Apoptosis

Caption: General mechanisms of quinone-induced cytotoxicity.

Atromentin: Inhibition of Bacterial Fatty Acid Synthesis

Atromentin is a potent and specific inhibitor of FabK, an enoyl-ACP reductase unique to certain bacteria like Streptococcus pneumoniae. This enzyme is essential for the elongation cycle of fatty acid biosynthesis (FAS-II pathway), making it an attractive target for novel antibiotics.

G cluster_0 Bacterial Fatty Acid Synthesis (FAS-II) Elongation Cycle Start Acyl-ACP (Cn) Condensation Condensation (FabF/B) Start->Condensation + Malonyl-ACP Reduction1 Keto Reduction (FabG) Condensation->Reduction1 Dehydration Dehydration (FabZ/A) Reduction1->Dehydration Reduction2 Enoyl Reduction (FabK) Dehydration->Reduction2 End Acyl-ACP (Cn+2) Reduction2->End Atromentin Atromentin Atromentin->Reduction2 Inhibition

Caption: Inhibition of the FAS-II pathway by Atromentin.

Experimental Protocols

This section provides detailed methodologies for the synthesis and isolation of DHBQ derivatives, compiled from peer-reviewed literature.

Synthesis of Polyporic Acid

This protocol is adapted from the method of Shildneck and Adams, which provides excellent yields through the hydrolysis of a dibromoquinone intermediate.[2]

Workflow Diagram:

G Start Benzene + p-Benzoquinone Step1 Step 1: Friedel-Crafts Reaction (AlCl₃, EtOH) Yield: ~65% Start->Step1 Intermediate1 Diphenylhydroquinone Step1->Intermediate1 Step2 Step 2: Bromination (Br₂ in Acetic Acid) Yield: >90% Intermediate1->Step2 Intermediate2 Diphenyldibromohydroquinone Step2->Intermediate2 Step3 Step 3: Oxidation (HNO₃) Yield: >90% Intermediate2->Step3 Intermediate3 Diphenyldibromoquinone Step3->Intermediate3 Step4 Step 4: Hydrolysis (NaOH, then Acidification) Yield: ~92% Intermediate3->Step4 End Polyporic Acid Step4->End

Caption: Synthetic workflow for Polyporic Acid.

Methodology:

  • Preparation of Diphenylhydroquinone:

    • Dissolve p-benzoquinone in ethanol (B145695) and cool the solution.

    • Slowly add concentrated sulfuric acid, followed by benzene.

    • Add aluminum chloride portion-wise while maintaining a low temperature.

    • Stir for several hours, then pour the mixture over ice and hydrochloric acid.

    • Isolate the crude product, which is then reduced (e.g., with stannous chloride) to yield diphenylhydroquinone. Purify by recrystallization.

  • Bromination:

    • Dissolve diphenylhydroquinone in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid with stirring over one hour.

    • Continue stirring for 48 hours. The product, diphenyldibromohydroquinone, will precipitate.

    • Filter, wash, and dry the product.

  • Oxidation:

    • Suspend the diphenyldibromohydroquinone in glacial acetic acid.

    • Add concentrated nitric acid and heat the mixture gently until the reaction initiates.

    • After the reaction subsides, cool the mixture. The oxidized product, diphenyldibromoquinone, will crystallize.

    • Filter, wash with acetic acid then water, and dry.

  • Hydrolysis to Polyporic Acid:

    • Suspend the diphenyldibromoquinone in ethanol and add a solution of sodium hydroxide.

    • Heat the mixture under reflux for several hours. The solution will turn deep purple.

    • Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid.

    • Concentrate the solution by boiling to coagulate the brown precipitate of polyporic acid.

    • Filter the product, wash thoroughly with water, and dry. The final product can be purified by recrystallization from toluene (B28343) to yield bronze-colored plates.

Isolation of Benzoquinone Derivatives from Fungal Culture

This is a general protocol for the extraction and purification of moderately polar metabolites like DHBQ derivatives from a fungal liquid or solid-state fermentation.

Methodology:

  • Fungal Culture and Extraction:

    • Culture the desired fungal strain (e.g., Penicillium sp.) in a suitable liquid or solid medium for several weeks.

    • If using a liquid culture, separate the mycelia from the broth by filtration.

    • Exhaustively extract both the mycelia and the culture broth with an organic solvent such as ethyl acetate (B1210297) (EtOAc).

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Initial Fractionation (VLC/Column Chromatography):

    • Adsorb the crude extract onto silica (B1680970) gel.

    • Perform vacuum liquid chromatography (VLC) or column chromatography on a silica gel column.

    • Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with 100% hexane, progressing to hexane/EtOAc mixtures, and finally to EtOAc/methanol mixtures).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.

  • Purification (Sephadex and HPLC):

    • Subject the bioactive fractions from the initial chromatography to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove interfering pigments and polymeric materials.

    • Perform final purification of the target compounds using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column with a suitable solvent system (e.g., a gradient of methanol/water or acetonitrile/water).

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated compounds using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D-NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Directions

This compound and its natural derivatives represent a promising class of compounds for drug discovery and development. Their activities, ranging from specific enzyme inhibition in bacteria to broad cytotoxicity against cancer cells, are rooted in well-defined chemical mechanisms such as covalent adduction and the induction of oxidative stress. The synthetic and isolation protocols provided herein offer a foundation for researchers to produce and investigate these molecules further.

Future research should focus on:

  • Medicinal Chemistry Optimization : Synthesizing novel analogues to improve potency and selectivity while reducing off-target toxicity.

  • Mechanism of Action Studies : Elucidating the specific cellular targets and signaling pathways modulated by DHBQ and its derivatives in mammalian cells.

  • In Vivo Efficacy : Translating the promising in vitro results into animal models of cancer and infectious disease.

This in-depth guide provides the necessary technical foundation for scientists to advance the exploration of this versatile chemical scaffold for therapeutic innovation.

References

Methodological & Application

High-Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone-Based MOFs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of Metal-Organic Frameworks (MOFs) based on the 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) linker. These materials are of significant interest for applications in drug delivery due to their tunable porosity and potential for high drug loading.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1][2] MOFs based on the this compound (DHBQ) linker have garnered attention for their electronic conductivity and potential as drug delivery vehicles.[3] This document outlines a strategic, high-yield synthesis for DHBQ-based MOFs, specifically focusing on the NBu₄M(DHBQ)₁.₅ (M = Ni²⁺, Fe²⁺) series, which can achieve yields of up to 100%.[3][4]

Applications in Drug Delivery

DHBQ-based MOFs offer several advantages for drug delivery applications. Their porous structure allows for high drug loading capacity, and the chemical environment within the pores can be tailored to control the release of therapeutic agents.[5] The release mechanism can often be triggered by changes in the physiological environment, such as pH.[6][7] For instance, the acidic environment of endosomes or tumor microenvironments can facilitate the degradation of the MOF structure and subsequent release of the encapsulated drug.[8]

The cellular uptake of nano-sized MOFs (nanoMOFs) is a critical step in their function as intracellular drug delivery systems. This process is generally energy-dependent and occurs via endocytosis.[2][8][9] The physicochemical properties of the nanoMOFs, such as size, shape, and surface chemistry, play a crucial role in determining the specific endocytic pathway and the subsequent intracellular fate of the MOF and its cargo.[8] Understanding these pathways is essential for designing effective drug delivery systems that can deliver their payload to the target subcellular location.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from the high-yield synthesis of NBu₄M(DHBQ)₁.₅ MOFs.

Metal Ion (M)PrecursorsSolventReaction TimeYield (%)Reference
Ni²⁺This compound (DHBQ), Tetrabutylammonium bromide (NBu₄Br), Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)Water30 min reflux100[3]
Fe²⁺This compound (DHBQ), Tetrabutylammonium bromide (NBu₄Br), Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)Water30 min reflux86[3]

Table 1: Synthesis Parameters and Yields for NBu₄M(DHBQ)₁.₅ MOFs.

Experimental Protocols

The following are detailed protocols for the high-yield synthesis of NBu₄Ni(DHBQ)₁.₅ and NBu₄Fe(DHBQ)₁.₅.

Protocol 1: High-Yield Synthesis of NBu₄Ni(DHBQ)₁.₅

Materials:

  • This compound (DHBQ)

  • Tetrabutylammonium bromide (NBu₄Br)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Degassed deionized water

  • Nitrogen or Argon gas

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser, dissolve DHBQ (1.5 mmol, 210 mg) and an excess of NBu₄Br (2.0 g) in 50 mL of degassed deionized water.

  • Reflux the solution under a nitrogen or argon atmosphere.

  • In a separate beaker, dissolve Ni(OAc)₂·4H₂O (1.0 mmol, 248.84 mg) in 10 mL of degassed deionized water.

  • Add the nickel solution dropwise to the refluxing DHBQ solution over a period of 15 minutes.

  • Continue to reflux the reaction mixture for an additional 30 minutes. A carrot-orange precipitate will form.

  • Cool the mixture to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with deionized water.

  • Dry the product in a vacuum oven.

Protocol 2: High-Yield Synthesis of NBu₄Fe(DHBQ)₁.₅

Materials:

  • This compound (DHBQ)

  • Tetrabutylammonium bromide (NBu₄Br)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Degassed deionized water

  • Nitrogen or Argon gas

Procedure:

  • Follow the same initial setup as in Protocol 1, dissolving DHBQ (1.5 mmol, 210 mg) and NBu₄Br (2.0 g) in 50 mL of degassed deionized water and bringing it to reflux under an inert atmosphere.

  • In a separate beaker, dissolve FeSO₄·7H₂O (1.0 mmol) in 10 mL of degassed deionized water.

  • Add the iron solution dropwise to the refluxing DHBQ solution over 15 minutes.

  • Continue to reflux for an additional 30 minutes. A purple precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product with degassed deionized water.

  • Dry the final product under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_ligand_prep Ligand Solution Preparation cluster_metal_prep Metal Salt Solution Preparation cluster_reaction Reaction & Precipitation cluster_workup Product Isolation DHBQ DHBQ dissolve_ligand Dissolve & Reflux under N₂/Ar DHBQ->dissolve_ligand NBu4Br NBu4Br NBu4Br->dissolve_ligand H2O_ligand Degassed H₂O H2O_ligand->dissolve_ligand dropwise_addition Dropwise Addition (15 min) dissolve_ligand->dropwise_addition metal_salt Metal Salt (Ni(OAc)₂ or FeSO₄) dissolve_metal Dissolve metal_salt->dissolve_metal H2O_metal Degassed H₂O H2O_metal->dissolve_metal dissolve_metal->dropwise_addition reflux Reflux (30 min) dropwise_addition->reflux cool Cool to RT reflux->cool filter Vacuum Filtration cool->filter wash Wash with H₂O filter->wash dry Dry under Vacuum wash->dry final_product final_product dry->final_product Final MOF Product

Caption: High-yield synthesis workflow for DHBQ-based MOFs.

Cellular Uptake and Drug Release Pathway

cellular_uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MOF Drug-Loaded DHBQ-MOF endosome Endosome (Acidic pH) MOF->endosome Endocytosis drug_release Drug Release endosome->drug_release MOF Degradation target Intracellular Target drug_release->target Therapeutic Action degraded_mof Degraded MOF drug_release->degraded_mof

Caption: Generalized pathway of cellular uptake and drug release from a DHBQ-based MOF.

References

Application Notes and Protocols for the Electrochemistry of 2,5-Dihydroxy-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-1,4-benzoquinone (DHBQ) is a redox-active organic compound that has garnered significant interest in various scientific fields, including materials science and drug development.[1][2][3] Its electrochemical properties, characterized by a reversible two-electron, two-proton transfer process, make it a valuable model system for studying electron transfer reactions and a potential component in energy storage devices.[2][4] Understanding the electrochemical behavior of DHBQ is crucial for its application in these areas. These application notes provide a detailed experimental setup and protocol for studying the electrochemistry of DHBQ using cyclic voltammetry.

Electrochemical Properties of this compound

The electrochemical behavior of DHBQ is dominated by the redox activity of its quinone moiety. It undergoes a reversible two-electron reduction to form the corresponding hydroquinone, a process that is typically coupled with the transfer of two protons, particularly in aqueous media. This reversible nature makes it an excellent candidate for electrochemical studies. The redox potential of DHBQ is influenced by factors such as the pH of the solution and the presence of substituents on the benzoquinone ring.[1]

Data Presentation

The following table summarizes the key electrochemical parameters for this compound obtained under specific experimental conditions.

ParameterValueElectrode SystemSupporting ElectrolyteScan RateReference
Redox Process Two-electron, two-protonGlassy Carbon (working), Platinum (counter), Ag/AgCl (reference)0.05 M Sulfuric Acid20 mV s⁻¹[5]
Anodic Peak Potential (Epa) Varies with pHGlassy CarbonAqueous buffersVaries[4]
Cathodic Peak Potential (Epc) Varies with pHGlassy CarbonAqueous buffersVaries[4]
Formal Potential (E°') pH-dependentGlassy CarbonAqueous buffersVaries[4]

Experimental Protocols

This section provides a detailed protocol for performing cyclic voltammetry on a this compound solution.

Materials and Reagents
  • This compound (DHBQ)

  • Supporting electrolyte (e.g., 0.1 M H₂SO₄ or a suitable buffer solution)

  • Solvent (e.g., deionized water or an appropriate organic solvent)

  • Polishing materials for the working electrode (e.g., alumina (B75360) slurry or diamond paste)

  • High-purity nitrogen or argon gas for deoxygenation

Electrochemical Setup
  • Potentiostat: A standard electrochemical workstation capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Counter Electrode: Platinum wire or gauze.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.

Procedure
  • Working Electrode Preparation:

    • Polish the glassy carbon electrode surface to a mirror finish using alumina slurry or diamond paste on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.

    • Allow the electrode to air dry completely.

  • Solution Preparation:

    • Prepare a stock solution of DHBQ of a known concentration (e.g., 1-5 mM) in the chosen solvent.

    • In the electrochemical cell, add the supporting electrolyte solution.

    • Add the required volume of the DHBQ stock solution to the supporting electrolyte in the cell to achieve the desired final concentration.

    • Deoxygenate the solution by bubbling with high-purity nitrogen or argon gas for at least 15-20 minutes. Maintain a blanket of inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode system in the electrochemical cell, ensuring the electrodes are immersed in the solution and are not in contact with each other.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial Potential: A potential where no faradaic reaction occurs.

      • Vertex Potential 1 (Switching Potential): A potential sufficiently negative to induce the reduction of DHBQ.

      • Vertex Potential 2 (Final Potential): A potential sufficiently positive to observe the re-oxidation of the reduced species.

      • Scan Rate: Start with a typical scan rate of 50-100 mV/s. This can be varied to study the kinetics of the reaction.

      • Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.

    • Run the cyclic voltammetry experiment and record the resulting voltammogram.

  • Data Analysis:

    • From the cyclic voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).

    • Calculate the formal reduction potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

    • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. For a two-electron process, it is closer to 29.5 mV.

    • The ratio of the peak currents (Ipa/Ipc) should be close to 1 for a reversible process.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis electrode_prep Working Electrode Preparation (Polishing) cell_assembly Three-Electrode Cell Assembly electrode_prep->cell_assembly solution_prep DHBQ Solution Preparation deoxygenation Deoxygenation (N2/Ar Purge) solution_prep->deoxygenation deoxygenation->cell_assembly cv_setup Cyclic Voltammetry Parameter Setup cell_assembly->cv_setup run_cv Run Cyclic Voltammetry cv_setup->run_cv data_acquisition Data Acquisition (Voltammogram) run_cv->data_acquisition peak_analysis Peak Potential & Current Analysis data_acquisition->peak_analysis parameter_calc Calculation of E°', ΔEp, Ipa/Ipc peak_analysis->parameter_calc

Caption: Experimental workflow for the electrochemical analysis of this compound.

Caption: Redox mechanism of this compound.

References

Application Notes and Protocols: 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) as a Cathode Material in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-1,4-benzoquinone (DHBQ) is an organic redox-active molecule that has garnered significant interest as a potential cathode material for lithium-ion batteries (LIBs). Its attractiveness stems from a high theoretical specific capacity, derived from a two-electron redox process involving its carbonyl groups. Furthermore, as an organic material, DHBQ offers the advantages of sustainability, potentially lower cost, and structural tunability compared to conventional inorganic cathode materials that rely on scarce elements like cobalt.

However, the practical application of pristine DHBQ in LIBs is severely hampered by its high solubility in common organic electrolytes. This dissolution leads to the loss of active material from the cathode, resulting in rapid capacity fading and poor cycling stability. To overcome this critical issue, various strategies have been developed, primarily focusing on the polymerization of DHBQ or its coordination with metal ions to create insoluble and stable frameworks.

These application notes provide an overview of the electrochemical performance of DHBQ and its derivatives, along with detailed protocols for the preparation and testing of DHBQ-based cathodes.

Electrochemical Performance of DHBQ and Its Derivatives

The primary strategy to mitigate the dissolution of DHBQ involves increasing its molecular weight and stability through polymerization or coordination chemistry. The following table summarizes the electrochemical performance of pristine DHBQ's lithiated salt (Dilithium hydroquinone (B1673460), a closely related compound) and several promising DHBQ derivatives. This data highlights the significant improvements in cycling stability and capacity retention achieved through these modifications.

Cathode MaterialInitial Discharge Capacity (mAh/g)Cycling StabilityAverage Discharge Voltage (V vs. Li/Li⁺)Current Density
Dilithium (B8592608) Hydroquinone (Li₂Q)32361% capacity retention after 30 cycles2.80.1C
Cu-DHBQ21498% capacity retention after 200 cycles~2.1100 mA/g[1]
Poly(2,5-dihydroxyl-1,4-benzoquinonyl sulfide) (PDBS)350~53% capacity retention after 100 cycles (184 mAh/g)Not Specified15 mA/g[2]
Poly(this compound-3,6-methylene) (PDBM)150>90% capacity retention after 100 cyclesNot SpecifiedNot Specified[3]
Fe₂(DHBQ)₃ (MOF)28590% capacity retention after 1000 cycles2.4350 mA/g

Experimental Protocols

The following are detailed protocols for the synthesis of a DHBQ derivative, cathode slurry preparation, coin cell assembly, and electrochemical testing.

Protocol 1: Synthesis of a DHBQ-based Coordination Polymer (Cu-DHBQ)

This protocol is adapted from literature procedures for the synthesis of a one-dimensional copper(II)-2,5-dihydroxy-1,4-benzoquinone coordination polymer.

Materials:

Procedure:

  • Dissolution of Precursors:

    • Dissolve DHBQ in a suitable volume of DI water with stirring. Gentle heating may be applied to aid dissolution.

    • In a separate vessel, dissolve an equimolar amount of copper(II) acetate monohydrate in DI water.

  • Precipitation:

    • Slowly add the copper(II) acetate solution to the DHBQ solution under constant stirring.

    • A precipitate should form upon mixing.

  • Aging and Crystallization:

    • Continue stirring the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the completion of the reaction and crystallization.

  • Isolation and Washing:

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid sequentially with DI water and ethanol to remove any unreacted precursors and impurities.

  • Drying:

    • Dry the final product in a vacuum oven at an elevated temperature (e.g., 80-120°C) overnight to obtain the Cu-DHBQ powder.

Protocol 2: Cathode Slurry Preparation and Electrode Coating

Materials:

  • DHBQ-based active material (e.g., Cu-DHBQ)

  • Conductive carbon (e.g., Super P or acetylene (B1199291) black)

  • Binder (e.g., polyvinylidene fluoride (B91410) - PVDF, or sodium alginate - SA)

  • Solvent (N-Methyl-2-pyrrolidone - NMP for PVDF; DI water for SA)

  • Aluminum foil (current collector)

  • Planetary ball mill or mortar and pestle

  • Slurry coater (e.g., doctor blade)

  • Vacuum oven

Procedure:

  • Dry Mixing:

    • In a mortar or a milling jar, thoroughly mix the DHBQ-based active material and conductive carbon in a specific weight ratio (e.g., 6:3 for active material:conductive carbon).

  • Binder Solution Preparation:

    • If using PVDF, dissolve it in NMP to form a solution of a specific concentration (e.g., 5 wt%).

    • If using SA, dissolve it in DI water.

  • Slurry Formulation:

    • Gradually add the binder solution to the dry-mixed powder while stirring or milling to form a homogeneous slurry. The final weight ratio of active material:conductive carbon:binder should be optimized (e.g., 6:3:1)[4].

    • Continue mixing until the slurry is uniform and has the desired viscosity for coating.

  • Electrode Coating:

    • Secure a piece of aluminum foil on the bed of a slurry coater.

    • Apply the prepared slurry onto the aluminum foil using a doctor blade set to a specific thickness.

  • Drying:

    • Initially, dry the coated electrode in an oven at a moderate temperature (e.g., 80°C) to evaporate the bulk of the solvent.

    • Subsequently, transfer the electrode to a vacuum oven and dry at a higher temperature (e.g., 120°C) for several hours (e.g., 12 hours) to ensure complete removal of the solvent.

  • Electrode Punching:

    • Once dried, punch out circular electrodes of a specific diameter (e.g., 12 mm) from the coated foil for coin cell assembly.

Protocol 3: CR2032 Coin Cell Assembly

Materials:

  • Prepared DHBQ-based cathode

  • Lithium metal foil (anode)

  • Separator (e.g., Celgard 2400)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), 1:1 v/v)

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • Glovebox with an inert atmosphere (e.g., argon-filled)

  • Crimping machine

Procedure:

  • Preparation:

    • Transfer all components into an argon-filled glovebox.

  • Assembly Stack:

    • Place the punched cathode into the coin cell case.

    • Add a few drops of electrolyte onto the cathode surface.

    • Place the separator on top of the wetted cathode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the lithium metal anode on top of the separator.

    • Add the spacer and spring.

  • Sealing:

    • Carefully place the gasket and the top cap.

    • Crimp the coin cell using a crimping machine to ensure proper sealing.

  • Resting:

    • Allow the assembled cell to rest for a few hours before electrochemical testing to ensure good electrolyte penetration.

Protocol 4: Electrochemical Characterization

Equipment:

  • Battery cycler

Procedure:

  • Galvanostatic Cycling:

    • Place the coin cell in the battery cycler.

    • Set the desired voltage window (e.g., 1.4 V to 2.8 V for Cu-DHBQ)[4].

    • Perform galvanostatic charge-discharge cycling at a specific C-rate or current density (e.g., 100 mA/g)[4]. The first few cycles may be performed at a lower rate for activation[4].

    • Record the discharge capacity, charge capacity, and coulombic efficiency for each cycle.

  • Rate Capability Test:

    • Cycle the cell at various current densities (e.g., from 0.1C to 5C) to evaluate its performance at different charge-discharge rates.

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the designated voltage window to identify the redox peaks associated with the electrochemical reactions of the DHBQ-based cathode.

Visualizations

Electrochemical Reaction Mechanism of DHBQ

The following diagram illustrates the proposed two-electron redox reaction of the DHBQ moiety during the discharge (lithiation) and charge (delithiation) processes in a lithium-ion battery.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Caption: Redox mechanism of DHBQ in a lithium-ion battery.

Experimental Workflow for DHBQ-based Cathode Fabrication and Testing

This diagram outlines the key steps from material synthesis to the electrochemical evaluation of a DHBQ-based cathode.

G cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_cell Cell Assembly cluster_testing Electrochemical Testing synthesis Synthesis of DHBQ Derivative (e.g., Cu-DHBQ, PDBS) slurry Slurry Preparation (Active Material, Carbon, Binder) synthesis->slurry coating Coating on Al Foil (Doctor Blade) slurry->coating drying Drying (Oven and Vacuum Oven) coating->drying punching Electrode Punching drying->punching assembly CR2032 Coin Cell Assembly (in Glovebox) punching->assembly cycling Galvanostatic Cycling assembly->cycling rate_test Rate Capability Test cycling->rate_test cv_test Cyclic Voltammetry rate_test->cv_test

References

Application Notes and Protocols for the Preparation of 2,5-Dihydroxy-1,4-benzoquinone Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) based on the redox-active ligand 2,5-dihydroxy-1,4-benzoquinone (B104904) (DHBQ). These materials are of significant interest due to their potential applications in gas storage, catalysis, and electronics.[1][2]

Introduction

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting framework. This compound (H₂DHBQ) and its derivatives are widely used as redox-active ligands in the synthesis of CPs and MOFs, which have demonstrated remarkable magnetic and conductive properties.[1][2]

Several synthetic strategies have been developed for the preparation of DHBQ-based coordination polymers, including direct synthesis from H₂DHBQ and in situ generation of the DHBQ ligand from various precursors. The in situ approach can be advantageous for controlling crystallization and obtaining high-quality single crystals.[1][2][3] This document outlines protocols for both direct and in situ synthesis methods.

Synthetic Approaches and Experimental Protocols

There are two primary approaches for the synthesis of DHBQ-based coordination polymers: direct synthesis using the DHBQ ligand and in situ synthesis where the DHBQ ligand is generated during the reaction.

G cluster_direct Direct Synthesis cluster_insitu In Situ Synthesis start_direct This compound (DHBQ) + Metal Salt reaction_direct Reaction in Solution (e.g., water, ethanol, DMF) start_direct->reaction_direct product_direct DHBQ Coordination Polymer reaction_direct->product_direct start_insitu DHBQ Precursor (e.g., DMBQ, DABQ) + Metal Salt hydrolysis Hydrolysis / Oxidation start_insitu->hydrolysis coordination Coordination with Metal Ion hydrolysis->coordination product_insitu DHBQ Coordination Polymer coordination->product_insitu

Direct Synthesis of DHBQ Coordination Polymers

This method involves the direct reaction of this compound with a metal salt in a suitable solvent system.

Protocol 1: Benchtop Aqueous Synthesis of NBu₄M(DHBQ)₁.₅ (M = Ni²⁺, Fe²⁺, Co²⁺) [4][5][6]

This protocol describes a high-yield synthesis of DHBQ-based MOFs via a simple benchtop aqueous addition reaction.

  • Reagents:

  • Procedure:

    • Dissolve DHBQ (1.5 mmol, 210 mg) and an excess of NBu₄Br (2.0 g) in 50 mL of degassed deionized water in a three-neck round-bottom flask.

    • Heat the solution to reflux under a nitrogen atmosphere.

    • Separately, dissolve the metal salt (1.0 mmol) in 10 mL of degassed deionized water.

    • Add the metal salt solution dropwise to the refluxing ligand solution over 15 minutes.

    • Continue refluxing for an additional 30 minutes.

    • Allow the solution to cool to room temperature.

    • Collect the precipitate by vacuum filtration and rinse with water and ethanol.

    • Dry the product in a vacuum oven at 100 °C.

In Situ Synthesis of DHBQ Coordination Polymers

This approach involves the generation of the DHBQ ligand from a precursor within the reaction mixture. This can lead to better crystal quality by controlling the concentration of the active ligand.[1][2]

Protocol 2: In Situ Hydrolysis of 2,5-Dimethoxy-1,4-benzoquinone (DMBQ) [1][2]

This protocol describes the synthesis of coordination polymers with binary ligands, DHBQ and 4,4'-bipyridyl (bpy), using an in situ hydrolysis method under hydrothermal conditions.

  • Reagents:

    • 2,5-Dimethoxy-1,4-benzoquinone (DMBQ) (precursor)

    • Metal acetate (e.g., Mn(OAc)₂·4H₂O, Zn(OAc)₂·2H₂O, Co(OAc)₂·4H₂O, Ni(OAc)₂·4H₂O, Cu(OAc)₂·H₂O)

    • 4,4'-Bipyridyl (bpy)

    • Solvent (e.g., water, methanol)

  • Procedure:

    • Combine the metal acetate, DMBQ, and bpy in a suitable solvent in a Teflon-lined autoclave.

    • Seal the autoclave and heat it to a specific temperature (e.g., 120-160 °C) for a designated period (e.g., 3 days).

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the resulting crystals by filtration, wash with the solvent, and air-dry.

Protocol 3: In Situ Hydrolysis of 2,5-Diamino-1,4-benzoquinone (DABQ) [3][5][7][8]

This method utilizes the hydrolysis of DABQ, which can be generated from 2,5-diaminohydroquinone, to form the DHBQ ligand.

  • Reagents:

    • 2,5-Diamino-1,4-hydroquinone dihydrochloride (B599025)

    • Metal acetate (e.g., Ni(OAc)₂·4H₂O)

    • Tetrabutylammonium bromide (NBu₄Br)

    • Deionized water

  • Procedure:

    • Dissolve 2,5-diamino-1,4-hydroquinone dihydrochloride (38.14 mg, 0.1803 mmol) in 30 mL of deionized water.

    • Bubble oxygen through the solution to generate 2,5-diamino-1,4-benzoquinone.

    • Remove dissolved oxygen from the solution using a freeze-pump-thaw cycle.

    • Add an excess of tetrabutylammonium bromide (e.g., 300 mg) and dissolve completely.

    • Add the metal acetate (e.g., 44.86 mg, 0.1803 mmol of Ni(OAc)₂·4H₂O).

    • Transfer the resulting suspension to a thick-walled glass vial and flame-seal it.

    • Heat the vial at a specific temperature (e.g., 115 °C) for a set time.

    • Cool, open the vial, and collect the crystalline product.

G start Dissolve 2,5-Diaminohydroquinone dihydrochloride in H₂O oxidation Bubble O₂ to form DABQ start->oxidation degas Freeze-Pump-Thaw Cycle to remove O₂ oxidation->degas add_reagents Add NBu₄Br and Metal Acetate degas->add_reagents seal_heat Flame-seal in vial and Heat add_reagents->seal_heat product Crystalline DHBQ Coordination Polymer seal_heat->product

Quantitative Data Summary

The following tables summarize key quantitative data for various DHBQ-based coordination polymers reported in the literature.

Table 1: Synthesis Conditions and Product Formulations

Metal IonLigand(s)Synthesis MethodTemperature (°C)TimeProduct FormulaReference
Mn²⁺, Zn²⁺DHBQ, bpyIn situ Hydrolysis (DMBQ)Hydrothermal-cis-[M(DHBQ)(bpy)₂][1][2]
Co²⁺, Ni²⁺, Cu²⁺DHBQ, bpyIn situ Hydrolysis (DMBQ)Hydrothermal-trans-[M(DHBQ)(bpy)][1][2]
Cu²⁺DHBQ, bpyIn situ Hydrolysis (DMBQ)Hydrothermal-trans-[Cu(DHBQ)(bpy)₂][1][2]
Ni²⁺, Fe²⁺, Co²⁺DHBQDirect Aqueous Addition100 (reflux)30 minNBu₄M(DHBQ)₁.₅[5]
Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺DHBQIn situ Hydrolysis (DABQ)115-(NBu₄)₂[M₂(DHBQ)₃][7][8]
Zr⁴⁺, Hf⁴⁺DHBQSolvothermal120-20070 h[M₂(μ-OH)₂(DHBQ)₃][9]
Mn²⁺DHBQ---{Mn(DHBQ)(H₂O)₂}[10]
Cu²⁺DHBQ---Cu-DHBQ[11]

Table 2: Selected Physicochemical Properties

CompoundBET Surface Area (m²/g)Band Gap (eV)Magnetic Moment (μB) at 300KThermal Stability (°C)Reference
trans-[Co(DHBQ)(bpy)]Rarely adsorbs N₂1.02.950 cm³ K mol⁻¹ (χMT)-[1]
trans-[Ni(DHBQ)(bpy)]1771.1--[1]
cis-[Mn(DHBQ)(bpy)₂]-1.64.421 cm³ K mol⁻¹ (χMT)-[1]
cis-[Zn(DHBQ)(bpy)₂]-1.8--[1]
[Zr₂(OH)₂(DHBQ)₃]---250[9]
[Hf₂(OH)₂(DHBQ)₃]---220[9]
Fe(dhbq)Microporous---[12]

Applications

DHBQ-based coordination polymers are being explored for a variety of applications, leveraging their unique electronic and structural properties.

  • Gas Storage and Separation: The porous nature of some DHBQ-based MOFs makes them candidates for gas storage and separation applications.[1][2]

  • Catalysis: The redox-active nature of the DHBQ ligand and the metal centers can be exploited for catalytic applications.[1][2]

  • Electronics and Energy Storage: The electrical conductivity of certain DHBQ coordination polymers has led to their investigation as electrode materials in batteries and other electronic devices.[1][11][12] For instance, Cu-DHBQ has been investigated as a cathode material for Li-ion batteries, demonstrating good cycling stability.[11] Similarly, Fe(dhbq) has been shown to have potential as a cathode material in lithium-ion batteries due to its microporosity and solid-state redox activity.[12]

G cluster_gas Gas Storage & Separation cluster_catalysis Catalysis cluster_electronics Electronics & Energy CP DHBQ Coordination Polymers prop_gas Porosity CP->prop_gas prop_catalysis Redox-Active Ligand and Metal Centers CP->prop_catalysis prop_electronics Electrical Conductivity CP->prop_electronics app_gas Gas Adsorption and Separation prop_gas->app_gas app_catalysis Heterogeneous Catalysis prop_catalysis->app_catalysis app_electronics Battery Electrodes (e.g., Li-ion) prop_electronics->app_electronics

Conclusion

The synthesis of this compound coordination polymers offers a versatile platform for the development of functional materials. The choice of synthesis methodology, metal ion, and the use of ancillary ligands allows for the tuning of the final structure and properties. The protocols and data presented herein provide a comprehensive starting point for researchers interested in exploring this promising class of materials.

References

Application Note & Protocol: Quantification of 2,5-Dihydroxy-1,4-benzoquinone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a robust and reliable analytical method for the quantitative determination of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is crucial for the accurate assessment of DHBQ in various stages of research and drug development, including synthesis validation, purity analysis, and stability studies. This application note details the chromatographic conditions, method validation parameters, and step-by-step experimental protocols.

Introduction

This compound (DHBQ) is a significant chemical entity with a symmetrical structure, belonging to the benzoquinone class of compounds. Its derivatives are explored in diverse fields, including the development of coordination polymers and materials with interesting electronic properties. Given its reactivity and potential as a building block in synthesis, a validated analytical method for its precise quantification is essential for quality control and research purposes. This HPLC method is designed to be specific, accurate, and precise for the determination of DHBQ.

Analytical Method

A reverse-phase HPLC method was developed and validated for the quantification of this compound. A C18 stationary phase is employed to retain the moderately polar analyte, while a gradient elution with a polar mobile phase allows for optimal separation and peak shape.

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV or Photodiode Array (PDA) detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Start with a linear gradient and optimize based on system performance. A suggested starting gradient is: 0-2 min: 5% B, 2-15 min: 5-95% B, 15-18 min: 95% B, 18-18.1 min: 95-5% B, 18.1-25 min: 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm (determine optimal wavelength using a PDA detector)
Injection Volume 10 µL
Sample Diluent Methanol or Acetonitrile
Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the validation parameters.

Table 1: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 100≥ 0.999

Table 2: Precision

ParameterRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Peak Area ≤ 2.0%≤ 2.0%

Table 3: Accuracy (Recovery)

Spiked Concentration LevelMean Recovery (%)Acceptance Criteria (%)
80% 99.598.0 - 102.0
100% 100.298.0 - 102.0
120% 101.198.0 - 102.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.3
LOQ 1.0

Experimental Protocols

Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent (Methanol or Acetonitrile). Mix thoroughly. This solution should be prepared fresh daily and stored protected from light.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Note on Stability: Benzoquinone derivatives can be susceptible to degradation. It is recommended to prepare sample and standard solutions fresh and analyze them promptly. If storage is necessary, solutions should be refrigerated and protected from light.

Visualizations

HPLC_Workflow A Sample/Standard Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (290 nm) E->F G Data Acquisition & Processing F->G H Quantification & Reporting G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation_Logic cluster_params Validation Parameters A Specificity H Validated Analytical Method A->H B Linearity C Precision (Repeatability & Intermediate) D Accuracy (Recovery) E LOD & LOQ F Robustness G Developed HPLC Method G->A G->B G->C G->D G->E G->F

Caption: Logical relationship of parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is specific, linear, precise, and accurate over the specified concentration range. This protocol provides a solid foundation for researchers and professionals in need of a robust analytical method for DHBQ in various sample matrices. Adherence to the outlined procedures will ensure high-quality, reproducible data.

Application Notes and Protocols for Fabricating Electrodes with 2,5-Dihydroxy-1,4-benzoquinone (DHBQ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-1,4-benzoquinone (DHBQ) is a redox-active organic molecule that has garnered significant interest for its application in electrochemical systems. Its reversible two-electron, two-proton redox process, coupled with its ability to form stable coordination polymers and metal-organic frameworks (MOFs), makes it a versatile building block for electrode materials.[1][2] These electrodes have shown promise in energy storage devices, and their inherent redox properties suggest potential for development as electrochemical biosensors for monitoring biological processes and drug delivery. This document provides detailed protocols for the fabrication of DHBQ-based electrodes and summarizes their performance characteristics.

Applications

DHBQ-based electrodes have been primarily investigated for their utility in energy storage systems, such as rechargeable lithium-ion and sodium-ion batteries.[3][4] The key advantages in this context are the high theoretical specific capacity of DHBQ and the ability to mitigate its dissolution in organic electrolytes through polymerization or coordination with metal ions.[5][6]

For drug development professionals, the redox activity of the quinone moiety is of particular interest. Quinones are involved in biological electron transport chains and can undergo redox cycling, which can be harnessed for the development of electrochemical sensors.[6][7] While specific applications of DHBQ in biosensors are an emerging area, electrodes modified with DHBQ could potentially be used for:

  • Enzyme-based biosensors: DHBQ can act as a redox mediator, facilitating electron transfer between an enzyme and the electrode surface.

  • Detection of redox-active biomolecules: The electrode could be used to directly detect analytes that interact with the DHBQ, causing a measurable change in the electrochemical signal.

  • Monitoring drug release: For drug delivery systems that utilize a change in redox potential as a release trigger, a DHBQ-based sensor could monitor the local environment.[1]

Experimental Protocols

This section details the procedures for preparing DHBQ-based materials and fabricating electrodes.

Protocol 1: Synthesis of Copper(II)-2,5-dihydroxy-1,4-benzoquinone (Cu-DHBQ) Coordination Polymer

This protocol describes the synthesis of a 1D coordination polymer, Cu-DHBQ, which enhances the stability of the DHBQ molecule for electrode applications.

Materials:

Procedure:

  • Dissolve DHBQ in degassed DI water under an inert atmosphere (e.g., N₂).

  • Separately, dissolve an equimolar amount of Cu(OAc)₂·4H₂O in degassed DI water.

  • Add the copper acetate solution dropwise to the DHBQ solution while stirring.

  • A precipitate will form. Continue stirring the mixture for a specified time (e.g., 30 minutes) at an elevated temperature (e.g., reflux).

  • Allow the solution to cool to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with DI water and ethanol to remove any unreacted precursors.

  • Dry the final product (Cu-DHBQ) in a vacuum oven at a suitable temperature (e.g., 100 °C).

Protocol 2: Fabrication of a DHBQ-based Electrode for Electrochemical Testing

This protocol outlines the steps to create a working electrode using a DHBQ-based active material.

Materials:

  • DHBQ-based active material (e.g., Cu-DHBQ)

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., sodium alginate (SA) or polyvinylidene fluoride (B91410) (PVDF))

  • Solvent (e.g., DI water/ethanol mixture for SA, N-methyl-2-pyrrolidone (NMP) for PVDF)

  • Current collector (e.g., aluminum or copper foil)

  • Mortar and pestle

  • Doctor blade or similar coating tool

Procedure:

  • Slurry Preparation:

    • In a mortar, combine the active material (e.g., Cu-DHBQ), conductive agent, and binder in a predetermined weight ratio (e.g., 60:30:10).[8]

    • Grind the mixture manually to ensure homogeneity.

    • Slowly add the appropriate solvent and continue to mix until a uniform slurry is formed.

  • Coating:

    • Clean the surface of the current collector foil.

    • Cast the slurry onto the current collector using a doctor blade set to a specific thickness to control the active material loading (e.g., targeting ~1 mg cm⁻²).[8]

  • Drying:

    • Dry the coated electrode in an oven at a suitable temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Electrode Punching:

    • Punch out circular electrode discs of a specific diameter from the dried coated foil for assembly into a test cell (e.g., a coin cell).

Data Presentation

The performance of DHBQ-based electrodes is typically evaluated in an electrochemical cell. The following tables summarize key performance metrics from the literature for DHBQ-based cathodes in lithium-ion batteries.

Table 1: Performance of Cu-DHBQ Cathode with Sodium Alginate (SA) Binder [3]

Binder Content (wt% SA)Initial Capacity (mAh g⁻¹)Capacity after 200 Cycles (mAh g⁻¹)Capacity Retention (%)Current Rate (mA g⁻¹)
2521421098100

Table 2: Performance of Li₂DHBQ Cathode [8]

Discharge Cutoff (V)Capacity after 200 Cycles (mAh g⁻¹)Decay Rate per Cycle (%)Current Density (mA g⁻¹)
0.51700.16500
1.5 (after initial 0.5V cycles)187-500

Mandatory Visualization

Electrode_Fabrication_Workflow cluster_0 Slurry Preparation cluster_1 Electrode Fabrication cluster_2 Cell Assembly & Testing A Weigh Active Material (e.g., Cu-DHBQ) D Grind Dry Components A->D B Add Conductive Agent (e.g., Super P) B->D C Add Binder (e.g., Sodium Alginate) C->D E Add Solvent & Mix to form Slurry D->E F Coat Slurry onto Current Collector E->F G Dry Electrode in Oven F->G H Punch Electrode Discs G->H I Assemble Coin Cell H->I J Electrochemical Testing I->J

Caption: Workflow for the fabrication and testing of DHBQ-based electrodes.

Biosensor_Concept cluster_0 Sensing Mechanism Electrode Electrode Surface DHBQ Immobilized DHBQ Electrode->DHBQ Modification Biomolecule Target Biomolecule DHBQ->Biomolecule Interaction (Redox Reaction) Signal Electrochemical Signal (Current/Potential Change) DHBQ->Signal Modulates Biomolecule->Signal Generates

References

Application Notes and Protocols for the Characterization of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ)-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dihydroxy-1,4-benzoquinone (B104904) (DHBQ) and its derivatives are versatile organic molecules that serve as building blocks for a wide range of materials, including metal-organic frameworks (MOFs), coordination polymers, and functional resins.[1][2] These materials are of significant interest in various fields such as energy storage, catalysis, sensing, and drug delivery due to their unique redox properties, ability to form stable complexes with metal ions, and rich chemical reactivity.[3][4] A thorough characterization of these materials is crucial to understand their structure-property relationships and to tailor their functionalities for specific applications. This document provides detailed application notes and experimental protocols for the characterization of DHBQ-based materials.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the chemical structure and bonding within DHBQ-based materials.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups present in the material. For DHBQ-based materials, it is particularly useful for confirming the coordination of DHBQ to metal centers and for tracking changes in the vibrational modes of the C=O and C-O bonds.[1]

Experimental Protocol:

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the dried sample (approx. 1-2 mg) with ~200 mg of dry KBr powder in an agate mortar and pestle.

    • Grind the mixture to a fine, homogeneous powder.

    • Press the powder into a transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is pressed directly onto the ATR crystal.[2][5]

  • Data Acquisition:

    • Place the KBr pellet or the ATR setup in the sample holder of the FTIR spectrometer.[6]

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

    • A typical resolution is 4 cm⁻¹.[5]

Data Presentation:

Functional GroupTypical Wavenumber (cm⁻¹)Reference
O-H stretching3200-3400[1]
C=O stretching (quinoid)1600-1650[1]
C=C stretching (aromatic)1450-1550[1]
C-O stretching1200-1300[1]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the DHBQ moiety and can be used to study the formation of complexes and determine optical band gaps.[2][7] The electronic absorption spectra of DHBQ and its derivatives have been studied in detail.[8]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a precise amount of the DHBQ-based material in a suitable solvent (e.g., water, ethanol, DMSO) to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution.

    • For solid samples, diffuse reflectance spectroscopy can be used.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Fill the cuvette with the sample solution.

    • Use the pure solvent as a reference.

    • Record the absorbance spectrum over a specific wavelength range (e.g., 200-800 nm).

Data Presentation:

Materialλmax (nm)SolventReference
This compound~290, ~375Various[8]
cis-[Mn(DHBQ)(bpy)₂]~775 (optical band gap edge)Solid-state[2]
trans-[Co(DHBQ)(bpy)]~1240 (optical band gap edge)Solid-state[2]

Structural and Morphological Characterization

These techniques are essential for determining the crystal structure, particle size, and morphology of DHBQ-based materials.

Powder X-ray Diffraction (PXRD)

PXRD is a primary technique to determine the crystalline phase and structure of DHBQ-based materials, especially for MOFs and coordination polymers.[1][6]

Experimental Protocol:

  • Sample Preparation:

    • Grind the solid sample into a fine powder using a mortar and pestle.

    • Mount the powder onto a sample holder. Ensure a flat and even surface.

  • Data Acquisition:

    • Place the sample holder in the diffractometer.

    • Set the X-ray source (commonly Cu Kα radiation).

    • Scan a range of 2θ angles (e.g., 5-50°) with a specific step size (e.g., 0.02°).[5]

    • The resulting diffraction pattern can be compared with simulated patterns from single-crystal data or databases to identify the crystalline phase.[6]

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are used to visualize the morphology, particle size, and microstructure of the materials at the micro- and nanoscale.[9][10][11]

Experimental Protocol:

  • Sample Preparation (SEM):

    • Mount the dry powder sample onto an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam, unless the sample is sufficiently conductive.[10]

  • Sample Preparation (TEM):

    • Disperse a small amount of the sample in a suitable solvent (e.g., ethanol) by sonication.

    • Drop-cast a few microliters of the dispersion onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely before analysis.

  • Imaging:

    • Insert the prepared sample into the microscope.

    • Acquire images at different magnifications to observe the overall morphology and fine details.[9]

    • Energy-dispersive X-ray spectroscopy (EDS or EDX) can be coupled with SEM/TEM to perform elemental analysis.[1]

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and decomposition behavior of DHBQ-based materials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

Experimental Protocol:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

  • Data Acquisition:

    • Place the crucible in the TGA or DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss (TGA) or heat flow (DSC) as a function of temperature. Decomposition of DHBQ-based materials often occurs above 300 °C.[12]

Data Presentation:

MaterialDecomposition Temperature (°C)AtmosphereReference
Fe₂(dhbq)₃> 300N₂[12]

Electrochemical Characterization

For applications in energy storage and sensing, understanding the electrochemical properties of DHBQ-based materials is crucial.

Cyclic Voltammetry (CV)

CV is used to study the redox behavior of the DHBQ ligand and its metal complexes, providing information on redox potentials and electrochemical reversibility.[13][14][15]

Experimental Protocol:

  • Electrode Preparation:

    • Prepare a working electrode by mixing the active material with a conductive additive (e.g., carbon black) and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP).

    • Coat the slurry onto a current collector (e.g., copper or aluminum foil) and dry it in a vacuum oven.[12]

  • Electrochemical Cell Assembly:

    • Assemble a three-electrode cell in a glovebox under an inert atmosphere.

    • The cell consists of the working electrode, a reference electrode (e.g., Ag/AgCl or a lithium metal foil), and a counter electrode (e.g., platinum wire or lithium metal foil).

    • Use an appropriate electrolyte solution (e.g., 1 M NaPF₆ in dimethoxyethane for sodium-ion batteries).[12]

  • Data Acquisition:

    • Connect the cell to a potentiostat.

    • Scan the potential within a defined window at a specific scan rate (e.g., 0.1 mV/s to 100 mV/s).[13]

    • Record the resulting current as a function of the applied potential.

Surface Analysis

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements on the surface of the material.[16][17][18][19]

Experimental Protocol:

  • Sample Preparation:

    • Mount the solid sample on a sample holder. The sample should be clean and free of surface contaminants.

  • Data Acquisition:

    • Place the sample in the ultra-high vacuum chamber of the XPS instrument.[17]

    • Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).[18]

    • An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

    • Survey scans are performed to identify all elements present, followed by high-resolution scans of specific elements to determine their chemical states.[18] The C 1s peak at 284.8 eV is often used for charge correction.[18]

Data Presentation:

ElementCore LevelBinding Energy (eV) - Functional GroupReference
C1s~284.8 (C-C), ~286.4 (C-O), ~287.7 (C=O)[20]
O1s~531.7 (C=O), ~533.4 (C-OH)[21]
Fe2pVaries with oxidation state[12]

Visualized Workflows and Relationships

General Characterization Workflow for DHBQ-based Materials

Characterization_Workflow cluster_synthesis Material Synthesis cluster_primary_char Primary Characterization cluster_detailed_char Detailed Structural & Morphological Analysis cluster_property_eval Property Evaluation Synthesis Synthesis of DHBQ-based Material FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups XRD Powder XRD Synthesis->XRD Crystallinity UVVis UV-Vis Spectroscopy Synthesis->UVVis Optical Properties XPS XPS FTIR->XPS Surface Chemistry SEM_TEM SEM / TEM XRD->SEM_TEM Morphology Thermal TGA / DSC SEM_TEM->Thermal Performance Electrochem Electrochemical Analysis (CV) SEM_TEM->Electrochem

Caption: General workflow for the characterization of DHBQ-based materials.

Electrochemical Characterization Workflow

Electrochemical_Workflow cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Mixing Mix Active Material, Conductive Agent, Binder Coating Coat Slurry on Current Collector Mixing->Coating Drying Dry Electrode Coating->Drying Assembly Assemble 3-Electrode Cell (Working, Reference, Counter) Drying->Assembly CV Cyclic Voltammetry Assembly->CV EIS Electrochemical Impedance Spectroscopy Assembly->EIS Analysis Determine Redox Potentials, Kinetics, Stability CV->Analysis EIS->Analysis

Caption: Workflow for the electrochemical characterization of DHBQ-based materials.

Relationship between Structure and Properties

Structure_Property_Relationship cluster_structure Structural Features cluster_properties Material Properties Crystal_Structure Crystal Structure (e.g., MOF, Polymer) Electrochemical Electrochemical Performance (Capacity, Rate Capability) Crystal_Structure->Electrochemical Optical Optical Properties (Band Gap) Crystal_Structure->Optical Thermal_Stability Thermal Stability Crystal_Structure->Thermal_Stability Morphology Morphology & Particle Size Morphology->Electrochemical Porosity Porosity & Surface Area Porosity->Electrochemical Catalytic Catalytic Activity Porosity->Catalytic

Caption: Relationship between structural features and material properties.

References

Troubleshooting & Optimization

Technical Support Center: 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up DHBQ synthesis?

A1: The primary challenges in scaling up DHBQ synthesis include achieving high yields, ensuring product purity, and managing reaction times. Historically, methods involving the in situ generation of DHBQ from precursors like 2,5-diamino-1,4-benzoquinone (B74859) (DABQ) have suffered from low yields (<43%) and long reaction times (up to 48 hours).[1] Direct synthesis routes are often preferred for scalability due to higher efficiency and cost-effectiveness.

Q2: My reaction mixture is turning dark brown or black. What could be the cause?

A2: The formation of a dark-colored reaction mixture or final product is often indicative of impurity formation. A common impurity in quinone synthesis is the corresponding quinhydrone (B85884), a charge-transfer complex formed between the quinone and its hydroquinone (B1673460) precursor.[2] Over-oxidation or side reactions can also lead to the formation of polymeric or degradation products, which are often dark in color.

Q3: What is the recommended method for purifying crude DHBQ?

A3: Recrystallization is a common and effective method for purifying DHBQ. The choice of solvent is critical. While specific solvent systems for DHBQ recrystallization are not extensively detailed in the provided literature, for the related p-benzoquinone, ethanol (B145695) and petroleum ether have been used. For colored impurities, treatment with activated carbon during recrystallization can be effective. Sublimation is another potential purification technique for quinones, as it can effectively remove non-volatile impurities.

Q4: I am observing low yields in my synthesis. What are the key parameters to optimize?

A4: Low yields can be attributed to several factors. Key parameters to investigate include:

  • Reaction Temperature: Both excessively high and low temperatures can negatively impact yield by either promoting side reactions or slowing down the desired transformation.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to lower yields.

  • Atmosphere: For reactions involving air-sensitive reagents or products, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative degradation.

Q5: Is DHBQ air-sensitive?

A5: While DHBQ itself is relatively stable, its derivatives and precursors can be air-sensitive. For instance, metal-organic frameworks (MOFs) synthesized using DHBQ, particularly those with iron, have shown high sensitivity to the atmosphere, leading to a loss of crystallinity.[1] Therefore, it is good practice to handle DHBQ and its derivatives under an inert atmosphere, especially during purification and storage.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Product Yield Incomplete reaction.Monitor the reaction progress with TLC to ensure completion. Consider extending the reaction time or adjusting the temperature.
Product loss during workup and purification.Optimize the purification method. For recrystallization, ensure the solvent is appropriate and use minimal amounts of cold solvent for washing.
Side reactions or product degradation.Adjust the reaction temperature and consider using a milder oxidizing agent if applicable. Ensure the reaction is performed under an inert atmosphere if necessary.
Product is Off-Color (e.g., brown, black instead of yellow/orange) Formation of quinhydrone complex.Ensure complete oxidation of the hydroquinone precursor. During recrystallization, the quinhydrone may be less soluble and can be filtered off.
Presence of polymeric byproducts or degradation.Purify the product using column chromatography or recrystallization with an activated carbon treatment to remove colored impurities.
Residual catalyst or reagents.Ensure thorough washing of the crude product to remove any residual catalysts or unreacted starting materials.
Difficulty in Product Isolation/Filtration Product is too soluble in the reaction solvent.After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. If the product is still soluble, consider removing the solvent under reduced pressure.
Fine, powdery product that clogs the filter.Use a different type of filter paper or a filter aid. Alternatively, consider centrifugation followed by decantation of the supernatant.
Inconsistent Results/Poor Reproducibility Variability in the quality of starting materials.Use high-purity, well-characterized starting materials.
Inconsistent reaction conditions.Carefully control reaction parameters such as temperature, stirring rate, and addition rate of reagents.
Presence of moisture or oxygen in the reaction.Use dry solvents and glassware, and conduct the reaction under an inert atmosphere if required.

Experimental Protocols

Protocol 1: High-Yield Synthesis of a DHBQ-based Metal-Organic Framework (Illustrative of direct DHBQ use)

This protocol describes a high-yield, direct synthesis of a nickel-containing MOF using DHBQ, adapted from a literature procedure.[1] This method avoids the low yields associated with in situ DHBQ generation.

Materials:

  • This compound (DHBQ)

  • Tetrabutylammonium bromide (NBu4Br)

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)2·4H2O)

  • Degassed deionized water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • In a 100 mL three-neck round-bottom flask, combine DHBQ (1.5 mmol, 210 mg) and an excess of NBu4Br (2.0 g).

  • Add 50 mL of degassed deionized water to the flask.

  • Set up the flask for reflux under a nitrogen atmosphere.

  • In a separate beaker, dissolve Ni(OAc)2·4H2O (1.0 mmol, 248.84 mg) in 10 mL of degassed deionized water.

  • Heat the DHBQ solution to reflux with stirring.

  • Once refluxing, add the nickel acetate solution dropwise to the reaction mixture over a period of 15 minutes using the dropping funnel.

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes.

  • A carrot-orange precipitate will form.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with degassed water.

  • Dry the product under vacuum.

Expected Yield: ~100%[1]

Data Presentation

Table 1: Comparison of DHBQ-based MOF Synthesis Methods

MethodPrecursor for DHBQMetal SaltSolventReaction TimeYieldReference
Literature Method (In situ)2,5-diamino-1,4-hydroquinone dihydrochlorideNi(OAc)2·4H2OWater48 h<47%[1]
New Method (Direct)This compoundNi(OAc)2·4H2OWater~45 min~100%[1]
Literature Method (In situ)2,5-diamino-1,4-hydroquinone dihydrochlorideFe(SO4)2·7H2OWater48 h<63%[1]
New Method (Direct)This compoundFeSO4·7H2OWater~45 min~86%[1]

Visualizations

experimental_workflow cluster_reagents Reagents cluster_process Process DHBQ DHBQ mix Mix DHBQ and NBu4Br in degassed H2O DHBQ->mix NBu4Br NBu4Br NBu4Br->mix Ni_salt Ni(OAc)2·4H2O add_Ni Dropwise addition of Ni(OAc)2 solution Ni_salt->add_Ni H2O Degassed H2O H2O->mix reflux Heat to Reflux under N2 mix->reflux reflux->add_Ni reflux_cont Continue Reflux (30 min) add_Ni->reflux_cont cool Cool to RT reflux_cont->cool filter_wash Filter and Wash with degassed H2O cool->filter_wash dry Dry under Vacuum filter_wash->dry product Final Product: Ni-DHBQ MOF dry->product

Caption: Experimental workflow for the high-yield synthesis of a DHBQ-based MOF.

troubleshooting_workflow start Low Yield Observed check_completion Check Reaction Completion (e.g., TLC) start->check_completion check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_materials Verify Purity of Starting Materials start->check_materials check_workup Analyze Workup and Purification Steps start->check_workup incomplete Incomplete Reaction check_completion->incomplete suboptimal Suboptimal Conditions check_conditions->suboptimal impure Impure Materials check_materials->impure loss Product Loss check_workup->loss solution1 Increase reaction time or adjust temperature. incomplete->solution1 Yes solution2 Optimize temperature, ensure inert atmosphere. suboptimal->solution2 Yes solution3 Use purified starting materials. impure->solution3 Yes solution4 Modify purification method, minimize solvent washing. loss->solution4 Yes

Caption: Troubleshooting workflow for addressing low yield in DHBQ synthesis.

References

troubleshooting low yield in 2,5-Dihydroxy-1,4-benzoquinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2,5-Dihydroxy-1,4-benzoquinone (B104904) (DHBQ).

Troubleshooting Guide

Low yields in DHBQ synthesis can arise from several factors, from the choice of starting materials to the reaction conditions and work-up procedures. This guide addresses common issues in a question-and-answer format.

My reaction yield is significantly lower than expected. What are the common causes?

Low yields are frequently traced back to the synthetic route and reaction conditions. Historically, methods involving the in situ hydrolysis of precursors like 2,5-diamino-1,4-benzoquinone (B74859) (DABQ) have reported yields of less than 43% and require long reaction times of up to 48 hours.[1] A more efficient and higher-yielding approach is the direct synthesis using DHBQ as a starting material in an aqueous solution, which has been reported to achieve yields approaching 100%.[1][2][3]

I am observing a dark-colored precipitate in my reaction mixture. What could this be?

The formation of a dark-colored, often dark green, precipitate can be due to the presence of quinhydrone (B85884).[4] Quinhydrone is a 1:1 charge-transfer complex formed between a quinone and a hydroquinone (B1673460).[4] Its presence suggests incomplete oxidation of the hydroquinone precursor or a side reaction.

My product seems to be a polymer instead of the desired DHBQ. Why is this happening?

The low solubility of this compound in water at room temperature can lead to the formation of undesired polymers.[2] To mitigate this, consider using a solvent mixture, such as ethanol (B145695), dimethylformamide, and water, to improve the solubility of DHBQ.[2]

I am using an oxidation reaction to synthesize DHBQ from hydroquinone. What factors should I pay close attention to?

The oxidation of hydroquinone needs to be carefully controlled to avoid side reactions or incomplete conversion. Key considerations include:

  • Choice of Oxidant: Hydrogen peroxide is a common oxidant, often used with a catalyst like iodine or an iodine salt in a polar solvent.[4]

  • pH Control: The degradation of DHBQ can occur under certain pH conditions, especially with oxidants like hydrogen peroxide in alkaline environments.[5]

  • Reaction Stoichiometry: An incorrect ratio of oxidant to starting material can lead to incomplete oxidation or the formation of over-oxidized byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high yield?

A simple benchtop aqueous addition reaction using DHBQ directly has been shown to produce significantly higher yields (up to 100%) compared to methods that generate DHBQ in situ from precursors.[1][2][3]

Q2: How can I purify the final this compound product?

Common purification techniques for related quinones include recrystallization and sublimation.[4][6] For DHBQ synthesized for use in metal-organic frameworks, rinsing the precipitate with water and ethanol on a filter has been reported.[1]

Q3: Are there any specific safety precautions I should take during the synthesis?

1,4-benzoquinone, a related compound, has a characteristic irritating odor.[4] It is advisable to handle all quinones and their precursors in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Q4: Can I use a precursor other than 2,5-diamino-1,4-benzoquinone for in situ generation?

Yes, 2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMBQ) has also been used as a precursor for the in situ synthesis of DHBQ.[6] However, for maximizing yield, the direct synthesis route is recommended.[1]

Data Presentation

Table 1: Comparison of DHBQ Synthesis Methods

FeatureIn Situ Hydrolysis from DABQDirect Aqueous Synthesis
Starting Material 2,5-diamino-1,4-benzoquinone (DABQ)This compound (DHBQ)
Reported Yield < 43%[1]Up to 100%[1][2][3]
Reaction Time Up to 48 hours[1]Shorter reaction times
Reaction Conditions Sealed glass vials, elevated temperatures[1]Benchtop, aqueous addition[1]
Key Challenge Low yield, long reaction timeDHBQ solubility[2]

Experimental Protocols

High-Yield Synthesis of a DHBQ-based Material (Illustrative Example)

This protocol is adapted from a high-yield synthesis of a metal-organic framework incorporating DHBQ and demonstrates the direct use of DHBQ.

Materials:

  • This compound (DHBQ)

  • Tetrabutylammonium bromide (NBu₄Br)

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)

  • Degassed deionized water

  • Ethanol

Procedure:

  • Under a nitrogen atmosphere, dissolve 1.5 mmol of DHBQ and an excess of NBu₄Br in 50 mL of degassed water and bring to reflux.

  • In a separate flask, dissolve 1.0 mmol of Ni(OAc)₂·4H₂O in 10 mL of degassed water.

  • Add the nickel acetate solution dropwise to the refluxing DHBQ solution over 15 minutes.

  • Continue to reflux the reaction mixture for an additional 30 minutes.

  • Allow the solution to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with water and then with ethanol.

  • Dry the final product in a vacuum oven.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in DHBQ Synthesis start Low Yield Observed check_method What is the synthesis method? start->check_method in_situ In Situ Generation (e.g., from DABQ) check_method->in_situ In Situ direct_synthesis Direct Synthesis (from Hydroquinone or DHBQ) check_method->direct_synthesis Direct in_situ_cause Inherently low yield method. Consider switching to direct synthesis. in_situ->in_situ_cause check_precipitate Observe precipitate color direct_synthesis->check_precipitate dark_precipitate Dark-colored precipitate check_precipitate->dark_precipitate Dark expected_color Expected color check_precipitate->expected_color Normal quinhydrone Possible quinhydrone formation. Indicates incomplete oxidation. dark_precipitate->quinhydrone check_solubility Check for polymer formation expected_color->check_solubility polymer_formed Polymer observed check_solubility->polymer_formed Yes no_polymer No polymer check_solubility->no_polymer No solubility_issue Low DHBQ solubility. Use co-solvents (e.g., EtOH, DMF). polymer_formed->solubility_issue check_oxidation_conditions Review oxidation conditions no_polymer->check_oxidation_conditions optimize_conditions Optimize oxidant:substrate ratio, pH, and temperature. check_oxidation_conditions->optimize_conditions Synthesis_Routes Synthesis Pathways to this compound cluster_insitu In Situ Generation (Lower Yield) cluster_direct Direct Synthesis (Higher Yield) DABQ 2,5-diamino-1,4-benzoquinone (DABQ) hydrolysis Hydrolysis DABQ->hydrolysis DMBQ 2,5-dimethoxy-1,4-benzoquinone (DMBQ) DMBQ->hydrolysis DHBQ This compound (DHBQ) hydrolysis->DHBQ hydroquinone Hydroquinone oxidation Oxidation hydroquinone->oxidation oxidation->DHBQ

References

identifying and minimizing side reactions in 2,5-Dihydroxy-1,4-benzoquinone preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ).

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound (DHBQ)?

A1: A prevalent and accessible starting material for the synthesis of DHBQ is hydroquinone (B1673460). The synthesis is typically a multi-step process involving the initial oxidation of hydroquinone to 1,4-benzoquinone (B44022), followed by hydroxylation.

Q2: My reaction mixture turns dark green or black upon oxidation of hydroquinone. What is causing this, and how can I prevent it?

A2: The dark coloration is likely due to the formation of quinhydrone (B85884), a charge-transfer complex formed between hydroquinone and 1,4-benzoquinone. To minimize its formation, ensure complete oxidation of the hydroquinone. This can be achieved by using a slight excess of the oxidizing agent and ensuring vigorous stirring to maintain a homogenous reaction mixture.

Q3: What are the common side products in the synthesis of DHBQ?

A3: Common side products can include isomers such as 2,3-dihydroxy-1,4-benzoquinone, over-oxidation products, and polymeric materials. The formation of these byproducts is highly dependent on the reaction conditions, including the choice of oxidizing agent, pH, and temperature.

Q4: How can I purify the final this compound product?

A4: Purification of DHBQ can be achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or water. Sublimation under vacuum is another effective method for obtaining high-purity DHBQ, as it can separate the product from non-volatile impurities.

Q5: What is a typical yield for the synthesis of DHBQ from hydroquinone?

A5: The overall yield can vary significantly depending on the specific protocol and reaction conditions. The initial oxidation of hydroquinone to 1,4-benzoquinone can achieve yields of up to 80-90% under optimized conditions. The subsequent hydroxylation and purification steps will affect the final yield of DHBQ.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 1,4-benzoquinone in the first step. Incomplete oxidation of hydroquinone.- Use a slight excess of the oxidizing agent.- Ensure efficient stirring.- Optimize reaction time and temperature as per the protocol.
Decomposition of the product.- Avoid excessively high temperatures.- Work up the reaction mixture promptly after completion.
Product is a dark-colored solid instead of yellow/orange crystals. Formation of quinhydrone complex.- Ensure complete oxidation of hydroquinone.- Purify the crude 1,4-benzoquinone by sublimation or recrystallization before proceeding to the next step.
Presence of polymeric side products.- Control the reaction temperature and avoid strong acidic or basic conditions which can cause condensation and decomposition of benzoquinone.[1]
Formation of multiple products in the hydroxylation step. Lack of regioselectivity in the hydroxylation reaction.- Carefully control the reaction conditions (pH, temperature, catalyst).- Consider using a protecting group strategy if isomer formation is significant.
Over-oxidation of the desired product.- Use a controlled amount of the oxidizing agent.- Monitor the reaction progress closely (e.g., by TLC) and quench the reaction once the starting material is consumed.
Difficulty in isolating the final DHBQ product. Product is soluble in the workup solvent.- Choose an appropriate solvent for extraction and precipitation where the product has low solubility.- Cool the solution sufficiently to induce crystallization.
Product is an oil or fails to crystallize.- Attempt purification by column chromatography or sublimation.- Ensure the product is free from solvent residues by drying under vacuum.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound from Hydroquinone

This protocol is a generalized procedure based on common synthetic routes. Researchers should optimize conditions based on their specific laboratory setup and reagents.

Step 1: Oxidation of Hydroquinone to 1,4-Benzoquinone

  • Materials:

    • Hydroquinone

    • Oxidizing agent (e.g., sodium chlorate (B79027), hydrogen peroxide with a catalyst)

    • Sulfuric acid (if using sodium chlorate)

    • Vanadium pentoxide (catalyst, if using sodium chlorate)

    • Distilled water

    • Ice

  • Procedure:

    • In a round-bottomed flask equipped with a mechanical stirrer, dissolve hydroquinone in dilute sulfuric acid.

    • Add a catalytic amount of vanadium pentoxide.

    • Slowly add a solution of sodium chlorate in water, maintaining the temperature below 40°C. The mixture will initially turn greenish-black due to quinhydrone formation and then to a yellow slurry of 1,4-benzoquinone.

    • Stir vigorously for several hours until the reaction is complete (monitor by TLC).

    • Cool the mixture in an ice bath to precipitate the 1,4-benzoquinone.

    • Collect the yellow crystals by vacuum filtration and wash with cold water.

    • The crude 1,4-benzoquinone can be purified by sublimation or recrystallization from a suitable solvent like petroleum ether or benzene.

Step 2: Hydroxylation to this compound

  • Materials:

    • 1,4-Benzoquinone (from Step 1)

    • Alkaline solution (e.g., sodium hydroxide (B78521) or potassium hydroxide)

    • Hydrogen peroxide (30%)

    • Hydrochloric acid (for acidification)

    • Distilled water

  • Procedure:

    • Dissolve the purified 1,4-benzoquinone in an aqueous alkaline solution at a controlled temperature.

    • Slowly add hydrogen peroxide dropwise to the solution with vigorous stirring. The reaction is exothermic and should be cooled to maintain the desired temperature.

    • The reaction progress can be monitored by observing the color change of the solution.

    • After the reaction is complete, carefully acidify the mixture with hydrochloric acid to precipitate the this compound.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from hot water or ethanol to obtain pure, yellow-orange crystals of DHBQ.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Conversion of Hydroquinone to 1,4-Benzoquinone

Oxidizing AgentCatalystSolventTypical Yield (%)Reference
Sodium ChlorateVanadium Pentoxide2% Sulfuric Acid~90Generic protocol
Hydrogen PeroxideIodineIsopropyl Alcohol91.6Patent US4973720A
Ceric Ammonium NitrateNoneDichloromethane>95Generic protocol
Sodium DichromateNoneSulfuric Acid/WaterNot specifiedGeneric protocol

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Hydroxylation start Hydroquinone reaction1 Oxidation Reaction start->reaction1 reagents1 Oxidizing Agent (e.g., NaClO3, H2O2) reagents1->reaction1 product1 Crude 1,4-Benzoquinone reaction1->product1 purification1 Purification (Sublimation/ Recrystallization) product1->purification1 pure_product1 Pure 1,4-Benzoquinone purification1->pure_product1 reaction2 Hydroxylation Reaction pure_product1->reaction2 reagents2 H2O2 / Alkaline Solution reagents2->reaction2 product2 Crude DHBQ reaction2->product2 purification2 Purification (Recrystallization) product2->purification2 final_product Pure 2,5-Dihydroxy- 1,4-benzoquinone purification2->final_product

Caption: Experimental workflow for the two-step synthesis of DHBQ.

reaction_pathway hydroquinone Hydroquinone benzoquinone 1,4-Benzoquinone hydroquinone->benzoquinone Oxidation quinhydrone Quinhydrone Complex hydroquinone->quinhydrone Complexation dhbq This compound (DHBQ) benzoquinone->dhbq Hydroxylation benzoquinone->quinhydrone isomers Isomeric Dihydroxy- benzoquinones benzoquinone->isomers Side Reaction polymers Polymeric Byproducts benzoquinone->polymers Decomposition/ Condensation over_oxidation Over-oxidation Products dhbq->over_oxidation Further Oxidation

Caption: Reaction pathway showing the main synthesis route and potential side reactions.

References

optimizing reaction conditions for 2,5-Dihydroxy-1,4-benzoquinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Dihydroxy-1,4-benzoquinone (B104904) (DHBQ).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound (DHBQ)?

A1: The most common starting materials for the synthesis of DHBQ are hydroquinone (B1673460) and p-benzoquinone. The choice of starting material will dictate the synthetic route.

Q2: What are the main synthetic routes to prepare DHBQ?

A2: The two primary synthetic routes are:

  • Oxidation of Hydroquinone: This method involves the direct oxidation of hydroquinone using a suitable oxidizing agent.

  • Thiele-Winter Acetoxylation of p-Benzoquinone: This is a two-step process that begins with the acetoxylation of p-benzoquinone to form 1,2,4,5-tetraacetoxybenzene, followed by hydrolysis and oxidation to yield DHBQ.

Q3: How does pH affect the stability of DHBQ during synthesis and workup?

A3: The pH of the reaction and workup solutions is critical for the stability of DHBQ. The compound is prone to condensation reactions in a pH range of 4-5. It is more stable in strongly acidic conditions (pH < 3) or neutral to alkaline conditions (pH > 7)[1].

Q4: What are the typical impurities encountered in DHBQ synthesis?

A4: Common impurities include unreacted starting materials (hydroquinone or p-benzoquinone), polymeric byproducts (tars), and condensation products of DHBQ[1]. The formation of these impurities is often related to reaction conditions such as temperature and pH.

Q5: What are the recommended methods for purifying crude DHBQ?

A5: Purification of DHBQ can be achieved through several methods:

  • Recrystallization: Common solvents for recrystallization include ethanol, methanol (B129727), acetone, ethyl acetate, toluene, and water[2]. The choice of solvent depends on the impurities present.

  • Column Chromatography: Silica gel chromatography is an effective method for separating DHBQ from byproducts with different polarities.

  • Sublimation: Sublimation under reduced pressure can be used to obtain high-purity DHBQ, especially for removing non-volatile impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low Yield 1. Incomplete reaction. 2. Degradation of the product. 3. Suboptimal reaction conditions (temperature, reaction time). 4. Inefficient purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. Maintain appropriate pH control; avoid pH 4-5 where condensation is prevalent[1]. Work at lower temperatures to minimize degradation. 3. Optimize reaction temperature and time based on the chosen synthetic route. For the oxidation of hydroquinone, ensure the presence of a suitable catalyst if required. 4. Choose an appropriate recrystallization solvent to minimize loss of product.
Dark, Tarry Reaction Mixture 1. Polymerization of starting materials or product. 2. Use of a strong oxidizing agent or high temperatures. 3. Incorrect acid concentration in Thiele-Winter acetoxylation.1. Control the reaction temperature carefully, using an ice bath if necessary to manage exothermic reactions. 2. Consider using a milder oxidizing agent. 3. Ensure the concentration of the acid catalyst is optimal to prevent charring.
Product Contaminated with Starting Material 1. Insufficient amount of oxidizing agent. 2. Short reaction time.1. Use a slight excess of the oxidizing agent. 2. Increase the reaction time and monitor for the disappearance of the starting material by TLC.
Difficulty in Purifying the Product 1. Presence of impurities with similar polarity to the product. 2. "Oiling out" during recrystallization.1. If recrystallization is ineffective, employ column chromatography with a suitable eluent system. 2. During recrystallization, ensure the hot solution is saturated but not supersaturated. Cool the solution slowly to promote crystal growth rather than oiling out.

Experimental Protocols

Protocol 1: Synthesis of this compound from Hydroquinone

This protocol is adapted from the synthesis of related benzoquinones and involves the oxidation of hydroquinone.

Materials:

  • Hydroquinone

  • Potassium persulfate ((K₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve hydroquinone in a dilute solution of sulfuric acid in water.

  • Slowly add a solution of potassium persulfate to the hydroquinone solution with stirring.

  • Maintain the reaction temperature between 10-20°C using an ice bath.

  • After the addition is complete, continue stirring for 1-2 hours.

  • Neutralize the reaction mixture with a solution of sodium hydroxide to a pH of approximately 7.

  • The precipitate of this compound is collected by filtration.

  • The crude product is washed with cold water and then recrystallized from hot ethanol.

Protocol 2: Synthesis via Thiele-Winter Acetoxylation of p-Benzoquinone

This two-step protocol is based on the Thiele-Winter acetoxylation reaction.

Step 1: Synthesis of 1,2,4,5-Tetraacetoxybenzene

  • To a mixture of acetic anhydride (B1165640) and a catalytic amount of concentrated sulfuric acid, slowly add p-benzoquinone with stirring.

  • Control the temperature of the exothermic reaction below 40°C using an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water to precipitate the 1,2,4,5-tetraacetoxybenzene.

  • Collect the precipitate by filtration, wash with water, and dry.

Step 2: Hydrolysis and Oxidation to this compound

  • Reflux the 1,2,4,5-tetraacetoxybenzene in a mixture of methanol and hydrochloric acid.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a solution of sodium bicarbonate.

  • The resulting hydroquinone is oxidized in situ by air to this compound.

  • The product precipitates and is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Oxidation of Hydroquinone

Oxidizing AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Potassium PersulfateH₂SO₄Water10-202~60Adapted from general quinone synthesis
Air (O₂)Copper SulfateWater (alkaline)Room Temp1.570-80[3]
Hydrogen PeroxideNoneWater (pH 10)2524Degradation[4]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Oxidation of Hydroquinone cluster_route2 Route 2: Thiele-Winter Acetoxylation cluster_purification Purification Hydroquinone Hydroquinone Oxidation Oxidation Hydroquinone->Oxidation Oxidizing Agent (e.g., K₂S₂O₈) Crude DHBQ_1 Crude DHBQ_1 Oxidation->Crude DHBQ_1 Crude DHBQ Crude DHBQ Crude DHBQ_1->Crude DHBQ p-Benzoquinone p-Benzoquinone Acetoxylation Acetoxylation p-Benzoquinone->Acetoxylation Acetic Anhydride, H₂SO₄ Tetraacetoxy-benzene Tetraacetoxy-benzene Acetoxylation->Tetraacetoxy-benzene Hydrolysis_Oxidation Hydrolysis_Oxidation Tetraacetoxy-benzene->Hydrolysis_Oxidation HCl, MeOH, Air Crude DHBQ_2 Crude DHBQ_2 Hydrolysis_Oxidation->Crude DHBQ_2 Crude DHBQ_2->Crude DHBQ Purification_Method Purification_Method Crude DHBQ->Purification_Method Choose method Pure DHBQ Pure DHBQ Purification_Method->Pure DHBQ Recrystallization or Chromatography

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reaction_Completion Check Reaction Completion (TLC) Low_Yield->Check_Reaction_Completion Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Temp, Time, pH Check_Reaction_Completion->Optimize_Conditions Optimize_Conditions->Impure_Product Identify_Impurity Identify Impurity (TLC, NMR) Impure_Product->Identify_Impurity Yes Tarry_Mixture Tarry Mixture? Impure_Product->Tarry_Mixture No Choose_Purification Choose Purification Method Identify_Impurity->Choose_Purification Recrystallization Recrystallization Choose_Purification->Recrystallization Column_Chromatography Column Chromatography Choose_Purification->Column_Chromatography Successful_Synthesis Successful_Synthesis Recrystallization->Successful_Synthesis Column_Chromatography->Successful_Synthesis Control_Temperature Control Temperature Tarry_Mixture->Control_Temperature Yes Tarry_Mixture->Successful_Synthesis No Milder_Oxidant Use Milder Oxidant Control_Temperature->Milder_Oxidant Milder_Oxidant->Successful_Synthesis

References

Technical Support Center: 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with 2,5-dihydroxy-1,4-benzoquinone (B104904) (DHBQ) and its derivatives in battery electrolytes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with DHBQ-based electrodes.

Issue ID Problem Possible Causes Suggested Solutions
DHBQ-TS-001 Rapid capacity fading within the first 100 cycles.- Dissolution of DHBQ in the organic electrolyte.[1][2]- Structural degradation of the electrode material.- Immobilize DHBQ: Synthesize a polymeric form, such as Poly(this compound-3,6-methylene) (PDBM), to reduce solubility.[1]- Form Coordination Polymers: Chelate DHBQ with metal ions (e.g., Cu²⁺) to create a more stable coordination polymer.[3]- Optimize Binder: Use a binder with strong adhesion, like sodium alginate (SA), to improve the mechanical integrity of the electrode.[3]
DHBQ-TS-002 Low initial specific capacity.- Poor electronic conductivity of the DHBQ material.- Incomplete utilization of the active material.- Increase Conductive Additive: Increase the weight percentage of conductive additives like acetylene (B1199291) black or Super P in the electrode slurry. A composite with 40% acetylene black has shown a specific capacity of 150 mAhg⁻¹ for PDBM.[1]- Optimize Electrode Formulation: Ensure homogeneous mixing of the active material, conductive additive, and binder.
DHBQ-TS-003 Poor rate performance.- Sluggish lithium-ion transport.[4]- High internal resistance.- Electrolyte Additives: Introduce additives like fluoroethylene carbonate (FEC) to the electrolyte to form a stable cathode-electrolyte interphase (CEI), which can enhance ion transport.[4]- Thinner Electrodes: Fabricate thinner electrodes to reduce the ion diffusion path.
DHBQ-TS-004 Inconsistent cyclic voltammetry (CV) results.- Degradation of DHBQ during cycling, especially in alkaline or neutral aqueous electrolytes.[4]- Unstable reference electrode.- Control Electrolyte pH: DHBQ exhibits well-defined redox peaks at pH ≤ 4 and pH ≥ 12. Operate within these pH ranges for more stable and reversible electrochemistry.[4]- Verify Reference Electrode: Calibrate or replace the reference electrode to ensure accurate potential measurements.
DHBQ-TS-005 Color change of the electrolyte during cycling.- Dissolution of the active material into the electrolyte.- This is a strong indicator of the issues described in DHBQ-TS-001 . Implement the suggested solutions to minimize dissolution.

Frequently Asked Questions (FAQs)

Stability and Degradation

Q1: What is the primary cause of stability issues with DHBQ in battery electrolytes?

A1: The main stability issue is the high solubility of small-molecule DHBQ in common organic liquid electrolytes. This dissolution leads to the loss of active material from the electrode, resulting in rapid capacity fading.[1][2]

Q2: How does polymerization of DHBQ improve its stability?

A2: Polymerizing DHBQ, for example into Poly(this compound-3,6-methylene) (PDBM), immobilizes the benzoquinone units within a larger polymer backbone.[1] This significantly reduces its solubility in the electrolyte, leading to improved cycling stability. PDBM has demonstrated less than 10% degradation over the first 100 cycles.[1]

Q3: What role do metal ions play in stabilizing DHBQ?

A3: Metal ions, such as copper (Cu²⁺), can coordinate with DHBQ to form stable coordination polymers (e.g., Cu-DHBQ).[3] This structure is more robust and less prone to dissolution than the monomeric DHBQ, leading to excellent cycling stability. A Cu-DHBQ cathode with a sodium alginate binder retained 98% of its capacity after 200 cycles.[3]

Q4: Can electrolyte formulation impact DHBQ stability?

A4: Yes, electrolyte engineering is a key strategy. Using "water-in-salt" electrolytes (WISE) or adding specific additives like fluoroethylene carbonate (FEC) can help form a protective cathode-electrolyte interphase (CEI) on the electrode surface.[4][5] This interphase can mitigate the dissolution of the active material and prevent structural degradation.[4]

Q5: What is the degradation mechanism of DHBQ in alkaline aqueous electrolytes?

A5: In alkaline solutions, DHBQ can be susceptible to nucleophilic attack by hydroxide (B78521) ions, which can lead to irreversible chemical reactions and capacity loss.[6][7] However, DHBQ shows well-defined and reversible electrochemistry at high pH (≥ 12).[4] Computational studies on the degradation of DHBQ with hydrogen peroxide in alkaline conditions suggest the formation of an O-O bridged intermediate that undergoes homolysis.[7]

Performance and Characterization

Q6: What is a typical specific capacity for a DHBQ-based cathode?

A6: The theoretical capacity of DHBQ is high. Practical capacities depend on the formulation. For example, a Poly(this compound-3,6-methylene) (PDBM) composite with 40% acetylene black reached a specific capacity of 150 mAhg⁻¹.[1] A copper(II)-DHBQ (Cu-DHBQ) cathode demonstrated a notable initial capacity of 214 mAhg⁻¹.[3]

Q7: How can I investigate the reaction mechanism of my DHBQ-based electrode?

A7: Ex-situ techniques like X-ray Photoelectron Spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) are powerful tools to analyze the chemical state and bonding environment of the electrode material at different states of charge and discharge.[3] These techniques can provide insights into the electrochemical reaction mechanisms.[3]

Quantitative Data Summary

The following tables summarize key performance metrics for different DHBQ-based cathode materials.

Table 1: Cycling Stability of DHBQ-based Materials

Material Binder Current Rate Cycle Number Capacity Retention Reference
Cu-DHBQ25 wt% Sodium Alginate (SA)100 mA g⁻¹20098%[3]
PDBMNot SpecifiedNot Specified100>90%[1]

Table 2: Specific Capacity of DHBQ-based Materials

Material Formulation Current Rate Initial Specific Capacity Reference
Cu-DHBQ6:3:1 (Cu-DHBQ:Super P:SA)20 mA g⁻¹ (activation)214 mAh g⁻¹[3]
PDBM6:4 (PDBM:Acetylene Black)Not Specified150 mAh g⁻¹[1]

Experimental Protocols

Electrode Preparation

A standard protocol for preparing a DHBQ-based cathode for a lithium-ion battery is as follows:

  • Mixing: Create a slurry by mixing the active material (e.g., Cu-DHBQ), a conductive agent (e.g., Super P carbon black), and a binder (e.g., sodium alginate, SA) in a weight ratio of 6:3:1.[3]

  • Solvent: Use deionized water as the solvent to form a homogeneous slurry.

  • Casting: Cast the slurry onto a current collector (e.g., aluminum foil) using a doctor blade.

  • Drying: Dry the coated foil in a vacuum oven at 80°C for 12 hours to remove the solvent.

  • Punching: Punch out circular electrodes of the desired diameter (e.g., 12 mm) from the dried sheet.

Electrochemical Characterization

Cyclic Voltammetry (CV):

  • Cell: Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox with the prepared cathode, a lithium metal anode, a separator (e.g., Celgard 2400), and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

  • Parameters: Sweep the potential at a scan rate of 0.05 mV s⁻¹ within a relevant voltage window (e.g., 1.4 V to 2.8 V vs. Li/Li⁺).[3] This will reveal the redox potentials of the DHBQ material.

Galvanostatic Cycling:

  • Cell: Use the same coin cell configuration as for CV.

  • Parameters:

    • Activation: Perform the first two cycles at a low current rate (e.g., 20 mA g⁻¹) to activate the material.[3]

    • Cycling: Cycle the cell at a higher current rate (e.g., 100 mA g⁻¹) for an extended number of cycles to evaluate long-term stability and capacity retention.[3]

Visualizations

DHBQ_Degradation_Pathway cluster_electrode Cathode cluster_electrolyte Electrolyte cluster_solution Mitigation Strategies DHBQ_solid DHBQ in Electrode DHBQ_dissolved Dissolved DHBQ DHBQ_solid->DHBQ_dissolved Dissolution Degraded_products Degraded Products DHBQ_dissolved->Degraded_products Irreversible Side Reactions (e.g., nucleophilic attack) Polymerization Polymerization (PDBM) Polymerization->DHBQ_solid Prevents Dissolution Coordination Coordination (Cu-DHBQ) Coordination->DHBQ_solid Prevents Dissolution CEI CEI Formation (FEC) CEI->DHBQ_solid Prevents Dissolution

Caption: Degradation pathway of DHBQ and mitigation strategies.

Experimental_Workflow cluster_prep Electrode Preparation cluster_assembly Cell Assembly cluster_char Electrochemical Characterization start Mix Active Material, Carbon, Binder slurry Form Homogeneous Slurry start->slurry cast Cast on Current Collector slurry->cast dry Dry in Vacuum Oven cast->dry punch Punch Electrodes dry->punch assemble Assemble Coin Cell (Ar-filled glovebox) punch->assemble cv Cyclic Voltammetry (CV) assemble->cv Initial Characterization cycling Galvanostatic Cycling assemble->cycling Performance Testing postmortem Post-mortem Analysis (XPS, FTIR, SEM) cycling->postmortem After Cycling

Caption: Workflow for DHBQ electrode fabrication and testing.

References

overcoming solubility issues of 2,5-Dihydroxy-1,4-benzoquinone in specific solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,5-Dihydroxy-1,4-benzoquinone (DHBQ).

Troubleshooting Guide & FAQs

This guide addresses common questions and issues related to the dissolution of DHBQ.

Q1: My DHBQ is not dissolving in water at room temperature. What should I do?

A1: this compound has low solubility in water at ambient temperatures, typically less than 3 mM. To improve dissolution, you can heat the aqueous solution. In refluxing water, the solubility of DHBQ can be increased to approximately 20 mM[1]. For a detailed procedure, please refer to the "Experimental Protocols" section below.

Q2: I am observing a color change or degradation when trying to dissolve DHBQ. How can I avoid this?

A2: DHBQ is susceptible to condensation reactions, particularly in aqueous solutions with a pH between 4 and 5. It is more stable under strongly acidic (pH < 3) or neutral to alkaline (pH > 7) conditions. Ensure your solvent is not within this critical pH range. If you are working with aqueous solutions, using degassed water and performing the dissolution under an inert atmosphere (e.g., nitrogen) can also help prevent oxidative degradation.

Q3: Can I use organic solvents to dissolve DHBQ?

A3: Yes, DHBQ is soluble in several organic solvents. It is known to be soluble in ethanol (B145695) and acetone (B3395972). For a more comprehensive list of solubilities, please see the data summary table below.

Q4: I need to prepare a highly concentrated solution of DHBQ. What is the best approach?

A4: For preparing highly concentrated aqueous solutions, adjusting the pH is a very effective method. DHBQ has two acidic protons with pKa values of approximately 2.95 and 5.25. By increasing the pH of the solution with a base (e.g., sodium hydroxide, potassium hydroxide), you can deprotonate the hydroxyl groups to form the much more soluble dianion. This method can significantly increase the aqueous solubility. Please see the detailed protocol for pH adjustment below. Alternatively, certain derivatives of DHBQ, such as its ammonium (B1175870) and lithium salts, exhibit substantially higher water solubility.

Q5: I am using a mixed solvent system. Are there any recommendations for cosolvents?

A5: While specific data on cosolvent systems for DHBQ is limited, the general principle is to use a water-miscible organic solvent in which DHBQ has good solubility. Based on its known solubilities, using a mixture of water with DMSO, DMF, ethanol, or acetone could be a viable strategy. When using a cosolvent system, it is recommended to first dissolve the DHBQ in the organic solvent in which it is most soluble and then add the aqueous component. For a general protocol on using cosolvents, please refer to the "Experimental Protocols" section.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventTemperatureSolubilityUnit
WaterAmbient< 3mM
WaterReflux20mM
Dimethyl Sulfoxide (DMSO)Not Specified50mg/mL
1,2-Dimethoxyethane (DME)Not Specified9.6g/L
Water (alkaline, 1M KOH)Not Specified4.31M
EthanolNot SpecifiedSoluble-
Acetic AcidNot SpecifiedSoluble-
AcetoneNot SpecifiedSlightly Soluble-
Diethyl EtherNot SpecifiedInsoluble-

Note: "Soluble" and "Slightly Soluble" are qualitative descriptions from literature and specific quantitative values were not found.

Experimental Protocols

Here are detailed methodologies for key experiments related to dissolving DHBQ.

Protocol 1: Dissolution in Hot Water

This protocol is suitable for preparing moderately concentrated aqueous solutions of DHBQ.

  • Preparation: Weigh the desired amount of DHBQ powder.

  • Solvent Addition: In a flask equipped with a condenser, add the appropriate volume of deionized and degassed water.

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to prevent oxidation.

  • Heating: Heat the water to reflux (100 °C) with stirring.

  • Dissolution: Slowly add the DHBQ powder to the refluxing water. Continue stirring until the solid is completely dissolved. This may take some time.

  • Cooling: Once dissolved, the solution can be cooled to room temperature for use. Be aware that precipitation may occur upon cooling if the concentration exceeds the room temperature solubility limit.

Protocol 2: Dissolution by pH Adjustment

This protocol is effective for preparing highly concentrated aqueous solutions of DHBQ.

  • Suspension: Suspend the desired amount of DHBQ in deionized water at room temperature with stirring.

  • Base Preparation: Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH).

  • Titration: Slowly add the base solution dropwise to the DHBQ suspension while monitoring the pH with a calibrated pH meter.

  • Dissolution: As the pH increases above 7, the DHBQ will start to dissolve due to the formation of its dianion. Continue adding the base until all the solid has dissolved. The solution will likely turn a deep color.

  • Final pH Adjustment: Adjust the final pH to the desired value for your experiment, keeping in mind the stability of DHBQ at different pH levels.

Protocol 3: Using a Cosolvent System

This protocol provides a general guideline for using a water-miscible organic solvent to aid in the dissolution of DHBQ.

  • Solvent Selection: Choose a water-miscible organic solvent in which DHBQ is known to be soluble (e.g., DMSO, DMF, ethanol).

  • Initial Dissolution: Dissolve the weighed DHBQ powder in a minimal amount of the selected organic solvent. Sonication can be used to aid dissolution.

  • Aqueous Addition: Slowly add the desired volume of deionized water to the organic solution while stirring.

  • Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of the organic solvent to water or warm the solution slightly.

  • Final Concentration: Ensure the final concentration of the organic solvent is compatible with your experimental system.

Visualizations

The following diagrams illustrate key concepts and workflows related to DHBQ solubility.

DHBQ_Solubility_Troubleshooting start Start: DHBQ Solubility Issue check_solvent What is the solvent? start->check_solvent is_water Water check_solvent->is_water Water is_organic Organic Solvent check_solvent->is_organic Organic check_temp Is the water heated? is_water->check_temp check_solvent_type Which organic solvent? is_organic->check_solvent_type heat_water Action: Heat water to reflux (100°C). See Protocol 1. check_temp->heat_water No check_pH Is the pH adjusted? check_temp->check_pH Yes end Solubility Achieved heat_water->end adjust_pH Action: Increase pH > 7 with a base. See Protocol 2. check_pH->adjust_pH No check_pH->end Yes adjust_pH->end try_alt_solvent Action: Try a different solvent (e.g., DMSO, DMF). Consult solubility table. check_solvent_type->try_alt_solvent Common solvent (e.g., ether, acetone) check_solvent_type->end Known good solvent (e.g., DMSO) use_cosolvent Consider using a cosolvent system. See Protocol 3. try_alt_solvent->use_cosolvent use_cosolvent->end DHBQ_pH_Solubility cluster_low_pH Low pH (< 2.7) cluster_mid_pH Intermediate pH cluster_high_pH High pH (> 5.2) DHBQ_neutral DHBQ (Solid) Low Solubility DHBQ_monoanion DHBQ Monoanion (Slightly Improved Solubility) DHBQ_neutral->DHBQ_monoanion + OH- (pKa1 ~2.95) DHBQ_dianion DHBQ Dianion (High Solubility) DHBQ_monoanion->DHBQ_dianion + OH- (pKa2 ~5.25)

References

Technical Support Center: Optimizing 2,5-Dihydroxy-1,4-benzoquinone-based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of 2,5-Dihydroxy-1,4-benzoquinone (B104904) (DHBQ)-based Metal-Organic Frameworks (MOFs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, activation, and handling of DHBQ-based MOFs.

Q1: My synthesized DHBQ-based MOF has low crystallinity or appears amorphous in the Powder X-ray Diffraction (PXRD) pattern. What are the possible causes and solutions?

A1: Low crystallinity in DHBQ-based MOFs can stem from several factors. The fast complexation of the DHBQ ligand can hinder the formation of a well-ordered crystalline structure.[1] Additionally, inappropriate reaction conditions can lead to amorphous products.

Troubleshooting Steps:

  • Control Crystallization Speed: Employ an in situ ligand generation method. For instance, using 2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMBQ) as a precursor allows for the slow hydrolysis to DHBQ, which can promote the growth of high-quality single crystals.[1][2]

  • Optimize Reaction Temperature and Time: Systematically vary the reaction temperature and duration. Solvothermal synthesis often requires heating for 12 to 48 hours.[3] For instance, a high-yield synthesis of NBu4Ni(DHBQ)1.5 involves refluxing at approximately 120°C.

  • Adjust pH: The pH of the reaction mixture can significantly influence the final product's crystallinity and even the resulting structure.

  • Solvent Selection: The choice of solvent is crucial. For some DHBQ MOFs, a mixture of solvents like ethanol (B145695), dimethylformamide (DMF), and water can improve the solubility of the DHBQ ligand and promote the formation of the desired crystalline phase.[4]

Q2: The yield of my DHBQ-based MOF synthesis is consistently low. How can I improve it?

A2: Low yields can be a significant hurdle. A recently developed simple benchtop aqueous addition reaction has been shown to produce NBu4M(DHBQ)1.5 (where M = Ni2+, Fe2+, Co2+) with yields approaching 100%.[4][5]

Optimization Strategies:

  • Adopt High-Yield Synthesis Protocols: For NBu4Ni(DHBQ)1.5, a high-yield synthesis involves dissolving DHBQ and excess NBu4Br in degassed water under reflux, followed by the dropwise addition of the metal salt solution.[5]

  • Optimize Reagent Ratios: Carefully control the molar ratios of the metal salt and the DHBQ ligand.

  • Ensure Complete Dissolution: Ensure all reactants, especially the DHBQ ligand, are fully dissolved in the solvent before initiating the reaction. Sonication can aid in this process.[2]

Q3: My Fe-DHBQ MOF decomposes upon exposure to air. How should I handle and store this air-sensitive material?

A3: Fe-DHBQ MOFs are known to be highly sensitive to the atmosphere, losing their crystallinity within a few hours of exposure.[5] Proper handling and storage are critical to maintain the integrity of the material.

Handling and Storage Protocol for Air-Sensitive MOFs:

  • Utilize Air-Free Techniques: Conduct all manipulations, including filtration and washing, under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a glove box.[5][6]

  • Degas Solvents: Use degassed solvents for washing the MOF to remove any dissolved oxygen.[7]

  • Inert Atmosphere Storage: Store the dried, air-sensitive MOF in a sealed container inside a glove box or a desiccator filled with an inert gas.[8]

Q4: I am having trouble activating my DHBQ-based MOF to achieve high porosity. What is the recommended activation procedure?

A4: Activation, the process of removing guest solvent molecules from the MOF pores, is crucial for achieving high surface area and porosity.[9][10] The choice of activation method depends on the stability of the specific DHBQ-based MOF.

Recommended Activation Strategies:

  • Solvent Exchange: Before heating, exchange the high-boiling synthesis solvent (e.g., DMF) with a more volatile solvent with a lower surface tension, such as ethanol or acetone. This is a crucial step to prevent pore collapse.

  • Thermal Activation: After solvent exchange, heat the MOF under a dynamic vacuum to remove the volatile solvent. A typical procedure involves heating at a specific temperature (e.g., 100-120°C) for several hours.[5][9]

  • Supercritical CO2 Drying: For particularly delicate DHBQ-based MOFs that are prone to pore collapse even with solvent exchange, supercritical CO2 drying is a milder and more effective activation technique.[11]

Q5: The BET surface area of my synthesized DHBQ-based MOF is lower than expected. What could be the issue?

A5: A lower-than-expected Brunauer-Emmett-Teller (BET) surface area can indicate incomplete activation, pore collapse, or the presence of impurities.

Troubleshooting Low Surface Area:

  • Ensure Complete Activation: Verify that all guest molecules have been removed from the pores by techniques like thermogravimetric analysis (TGA).

  • Check for Structural Integrity: Use PXRD to confirm that the MOF framework has not collapsed during activation.

  • Purify the Sample: Impurities or unreacted starting materials can block the pores. Ensure the MOF is thoroughly washed and purified before activation. Density-based separation methods can be effective for removing contaminants.[11]

Quantitative Data Summary

The following table summarizes key performance indicators for selected this compound-based MOFs synthesized under different conditions.

MOFMetal IonSynthesis MethodYield (%)BET Surface Area (m²/g)Notes
trans-2D-Ni NiIn situ hydrolysis of DMBQ-177Shows microporosity.[2]
trans-2D-Co CoIn situ hydrolysis of DMBQ99Almost no N₂ uptakeIsomorphic to trans-2D-Ni.[2]
NBu₄Ni(DHBQ)₁.₅ NiLiterature method< 47-Synthesized from 2,5-diamino-1,4-hydroquinone dihydrochloride.[5]
NBu₄Ni(DHBQ)₁.₅ NiNew high-yield method100-Aqueous addition reaction.[5]
NBu₄Fe(DHBQ)₁.₅ FeLiterature method63-Highly sensitive to air.[5]
NBu₄Fe(DHBQ)₁.₅ FeNew high-yield method86-Requires air-free handling.[5]

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of NBu₄Ni(DHBQ)₁.₅ [5]

  • Preparation: In a three-neck round-bottom flask, dissolve 210 mg (1.5 mmol) of this compound (DHBQ) and 2.0 g of tetrabutylammonium (B224687) bromide (NBu₄Br) in 50 mL of degassed deionized water.

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere.

  • Metal Salt Addition: In a separate flask, dissolve 248.84 mg (1.0 mmol) of Ni(OAc)₂·4H₂O in 10 mL of degassed deionized water.

  • Reaction: Add the nickel acetate (B1210297) solution dropwise to the refluxing ligand solution over 15 minutes.

  • Continued Reflux: Continue to reflux the reaction mixture for an additional 30 minutes.

  • Isolation: Cool the mixture to room temperature. Collect the carrot-orange precipitate by vacuum filtration.

  • Washing: Wash the collected solid with deionized water and then with ethanol.

  • Drying: Dry the final product in a vacuum oven.

Protocol 2: General MOF Activation by Solvent Exchange and Thermal Treatment [9][10]

  • Solvent Exchange: After synthesis and initial washing, immerse the MOF powder in a volatile solvent such as ethanol or acetone.

  • Incubation: Allow the MOF to soak in the fresh solvent for at least 24 hours to ensure complete exchange of the synthesis solvent within the pores.

  • Solvent Replacement: Decant the solvent and replenish with fresh volatile solvent. Repeat this step 3-5 times.

  • Pre-Drying: After the final solvent exchange, filter the MOF but do not dry it completely in air.

  • Thermal Activation: Transfer the solvent-wet MOF to a Schlenk flask or a vacuum oven.

  • Heating under Vacuum: Gradually heat the sample to the desired activation temperature (typically 100-150°C) under a dynamic vacuum.

  • Drying: Maintain the temperature and vacuum for several hours (e.g., 12-24 hours) until all solvent has been removed.

  • Cooling: Allow the sample to cool to room temperature under vacuum before further characterization or use.

Visual Diagrams

experimental_workflow Experimental Workflow for DHBQ-based MOF Synthesis and Characterization cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization reactant_prep Reactant Preparation (Metal Salt, DHBQ Ligand, Solvent) reaction Solvothermal Reaction (e.g., 120°C, 24-48h) reactant_prep->reaction Mixing isolation Isolation (Filtration, Washing) reaction->isolation Cooling solvent_exchange Solvent Exchange (e.g., Ethanol, Acetone) isolation->solvent_exchange As-synthesized MOF thermal_activation Thermal Activation (Heating under Vacuum) solvent_exchange->thermal_activation pxrd PXRD (Crystallinity, Phase Purity) thermal_activation->pxrd bet BET Analysis (Surface Area, Porosity) thermal_activation->bet tga TGA (Thermal Stability, Activation) thermal_activation->tga

Caption: A generalized workflow for the synthesis, activation, and characterization of DHBQ-based MOFs.

troubleshooting_low_crystallinity Troubleshooting Low Crystallinity in DHBQ-MOF Synthesis start Low Crystallinity/ Amorphous Product (PXRD) q1 Is the reaction kinetics too fast? start->q1 s1 Use in situ ligand generation (e.g., DMBQ hydrolysis) q1->s1 Yes q2 Are the reaction conditions (temperature, time) optimal? q1->q2 No end Improved Crystallinity s1->end s2 Systematically vary temperature and reaction time q2->s2 No q3 Is the solvent appropriate? q2->q3 Yes s2->end s3 Try solvent mixtures to improve ligand solubility (e.g., DMF/Ethanol/Water) q3->s3 No q3->end Yes s3->end

Caption: A decision-making diagram for troubleshooting low crystallinity in the synthesis of DHBQ-based MOFs.

References

Validation & Comparative

Validating the Structure of 2,5-Dihydroxy-1,4-benzoquinone through 1H and 13C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structural integrity of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) can be unequivocally confirmed using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the NMR data of DHBQ alongside its structural relatives, hydroquinone (B1673460) and 1,4-benzoquinone (B44022), to highlight the key spectral features that enable its positive identification. Detailed experimental protocols and visual aids are included to support researchers in the fields of chemistry, materials science, and drug development.

Comparison of NMR Spectral Data

The distinct chemical environment of the protons and carbon atoms in this compound gives rise to a unique NMR fingerprint. When compared to its precursor, hydroquinone, and its parent quinone, 1,4-benzoquinone, significant differences in chemical shifts are observed, primarily due to the influence of the hydroxyl and carbonyl functional groups.

The 1H NMR spectrum of DHBQ is characterized by a single resonance for the two equivalent vinylic protons. The presence of two hydroxyl groups and two carbonyl groups in the molecule deshields these protons, causing them to resonate at a downfield chemical shift. In contrast, the aromatic protons of hydroquinone appear at a more upfield position, while the vinylic protons of 1,4-benzoquinone are located further downfield due to the strong electron-withdrawing effect of the two carbonyl groups without the counteracting electron-donating effect of hydroxyl groups.

Similarly, the 13C NMR spectrum of DHBQ displays characteristic signals for the carbonyl carbons, the hydroxyl-substituted vinylic carbons, and the unsubstituted vinylic carbons. The chemical shifts of these carbons provide a clear distinction from those of hydroquinone and 1,4-benzoquinone, allowing for unambiguous structural assignment.

Here is a summary of the reported 1H and 13C NMR chemical shifts for this compound, hydroquinone, and 1,4-benzoquinone in the deuterated solvent DMSO-d6.

Compound1H Chemical Shift (ppm)13C Chemical Shift (ppm)
This compound ~7.0 (s, 2H, -OH), 5.8 (s, 2H, =CH)~180 (C=O), ~150 (C-OH), ~110 (=CH)
Hydroquinone 8.5 (s, 2H, -OH), 6.6 (s, 4H, Ar-H)149.8 (C-OH), 115.8 (Ar-CH)
1,4-Benzoquinone 6.8 (s, 4H, =CH)187.3 (C=O), 136.9 (=CH)

Experimental Protocols

A general protocol for the acquisition of 1H and 13C NMR spectra for quinone compounds is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the quinone sample for 1H NMR or 20-50 mg for 13C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • For 1H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • For 13C NMR , acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° or 45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (hundreds to thousands) to compensate for the low natural abundance of the 13C isotope.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectrum.

  • Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Visualizing the Validation Process and Molecular Structure

The logical workflow for validating the structure of this compound using NMR spectroscopy can be visualized as a flowchart. This process involves sample preparation, data acquisition, spectral analysis, and comparison with known data to confirm the molecular structure.

structure_validation_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_validation Structure Validation prep Prepare Sample in Deuterated Solvent acq_1h Acquire 1H NMR Spectrum prep->acq_1h acq_13c Acquire 13C NMR Spectrum prep->acq_13c analyze_1h Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity acq_1h->analyze_1h analyze_13c Analyze 13C Spectrum: - Chemical Shifts - Number of Signals acq_13c->analyze_13c compare Compare Data with Reference Spectra & Alternatives analyze_1h->compare analyze_13c->compare confirm Confirm Structure of This compound compare->confirm

Caption: Workflow for NMR-based structure validation.

The chemical structure of this compound, with atoms numbered for clear assignment of NMR signals, is presented below. This numbering helps in correlating the observed chemical shifts to specific atoms within the molecule.

Caption: Structure of this compound.

A Comparative Guide to 2,5-Dihydroxy-1,4-benzoquinone and its Halogenated Derivatives in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs) with tailored properties. Among the vast library of available linkers, 2,5-dihydroxy-1,4-benzoquinone (B104904) (DHBQ) and its halogenated derivatives have emerged as a versatile platform for constructing MOFs with intriguing electronic, catalytic, and adsorptive capabilities. This guide provides a comprehensive comparison of the performance of MOFs synthesized from DHBQ and its chlorinated and fluorinated analogues, supported by experimental data and detailed protocols.

Performance Comparison

The introduction of halogen atoms onto the DHBQ core significantly influences the physicochemical properties and, consequently, the performance of the resulting MOFs in various applications. The electron-withdrawing nature of halogens can modulate the electronic structure of the linker, affecting the redox potential and the nature of the metal-ligand coordination. Furthermore, the presence of halogens can impart hydrophobicity and alter the pore environment, leading to distinct behaviors in gas adsorption and catalysis.

Table 1: Comparison of BET Surface Area and Pore Volume

MOF LinkerMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)Source
DHBQNi~177-Inukai et al., 2021
Chloranilic Acid---Data not available
Fluoranilic Acid---Data not available

Note: The available literature lacks directly comparable data for the BET surface area and pore volume of MOFs with the same metal center for all three ligands.

Table 2: Gas Adsorption Performance

MOF LinkerMetal CenterGasUptake CapacityConditionsSource
DHBQNiH₂~90 cm³(STP)/g77 K, 1 atmInukai et al., 2021
Chloranilic Acid-CO₂--Data not available
Fluoranilic Acid-CO₂--Data not available

Note: Comprehensive and directly comparable gas adsorption data for this series of MOFs is limited. The hydrophobic nature of fluorinated MOFs suggests potential for selective gas separations, particularly in the presence of moisture.

Table 3: Catalytic Performance

MOF LinkerMetal CenterCatalytic ReactionKey Performance MetricSource
DHBQ---Data not available
Chloranilic Acid---Data not available
Fluoranilic AcidZnKnoevenagel CondensationHigh conversion in waterMorsali et al., 2018

Note: Halogenated MOFs, particularly fluorinated ones, have shown promise in catalysis, especially in aqueous media, due to their enhanced stability and hydrophobicity.

Table 4: Electrochemical Properties

MOF LinkerMetal CenterApplicationKey Performance MetricSource
DHBQFeLi-ion Battery CathodeInitial discharge capacity of 264 mAh/gKon et al., 2021
Chloranilic Acid---Data not available
Fluoranilic Acid---Data not available

Note: The redox-active nature of the DHBQ ligand makes it a promising candidate for energy storage applications.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducible research. Below are representative experimental protocols based on available literature.

Synthesis of NBu₄Ni(DHBQ)₁.₅

This protocol is adapted from the high-yield synthesis reported by Nielson et al. (2019).[1]

  • Preparation of Ligand Solution: Dissolve this compound (DHBQ) and an excess of tetrabutylammonium (B224687) bromide (NBu₄Br) in degassed deionized water.

  • Reaction Setup: Heat the ligand solution to reflux under an inert atmosphere (e.g., nitrogen).

  • Addition of Metal Salt: Separately, dissolve nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O) in degassed deionized water.

  • MOF Precipitation: Add the nickel salt solution dropwise to the hot ligand solution. A precipitate should form immediately.

  • Isolation and Washing: After the addition is complete, cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration and wash it thoroughly with deionized water and then ethanol.

  • Drying: Dry the resulting MOF powder in a vacuum oven.

Synthesis of Halogenated DHBQ-based MOFs (General Procedure)

The synthesis can be extended to the halogenated derivatives, 3,6-dichloro-2,5-dihydroxy-1,4-benzoquinone (chloranilic acid, CAN) and 3,6-difluoro-2,5-dihydroxy-1,4-benzoquinone (fluoranilic acid, FAN), following a similar procedure as described for the DHBQ-based MOF.[1] The respective halogenated ligand is used in place of DHBQ.

Characterization Methods
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized MOFs.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the organic linker and confirm its coordination to the metal center.

  • Elemental Analysis: To determine the elemental composition and verify the empirical formula of the MOFs.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOFs from nitrogen adsorption-desorption isotherms at 77 K.

  • Gas Adsorption Measurements: To evaluate the uptake capacity of various gases (e.g., CO₂, H₂, CH₄) at different pressures and temperatures.

  • Catalytic Activity Testing: To assess the performance of the MOFs as catalysts in specific chemical reactions, monitoring reaction kinetics and product yields.

  • Electrochemical Measurements: To investigate the properties of the MOFs as electrode materials in batteries or supercapacitors, using techniques such as cyclic voltammetry and galvanostatic charge-discharge tests.

Visualizations

Logical Relationship in MOF Design

The following diagram illustrates the logical relationship between the choice of the organic linker and the resulting properties and applications of the MOF.

MOF_Design_Logic cluster_ligand Organic Linker Selection cluster_properties Resulting MOF Properties cluster_applications Potential Applications DHBQ This compound (DHBQ) Electronic Electronic Structure DHBQ->Electronic Redox Redox Activity DHBQ->Redox CAN Chloranilic Acid (CAN) CAN->Electronic Porosity Porosity & Pore Environment CAN->Porosity FAN Fluoranilic Acid (FAN) FAN->Electronic FAN->Porosity Hydrophobicity Hydrophobicity FAN->Hydrophobicity Gas_Adsorption Gas Adsorption & Separation Electronic->Gas_Adsorption Energy_Storage Energy Storage Redox->Energy_Storage Porosity->Gas_Adsorption Catalysis Catalysis Porosity->Catalysis Hydrophobicity->Gas_Adsorption Hydrophobicity->Catalysis

Caption: Linker choice dictates MOF properties and applications.

Experimental Workflow for MOF Synthesis and Characterization

This diagram outlines the typical experimental workflow from MOF synthesis to performance evaluation.

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation Start Select Ligand & Metal Salt Reaction Solvothermal/Hydrothermal Reaction Start->Reaction Isolation Isolation & Purification Reaction->Isolation Synthesized_MOF Synthesized MOF Powder Isolation->Synthesized_MOF PXRD PXRD Synthesized_MOF->PXRD FTIR FTIR Synthesized_MOF->FTIR EA Elemental Analysis Synthesized_MOF->EA BET BET Analysis Synthesized_MOF->BET Gas_Adsorption Gas Adsorption Synthesized_MOF->Gas_Adsorption Catalysis Catalytic Testing Synthesized_MOF->Catalysis Electrochemistry Electrochemical Testing Synthesized_MOF->Electrochemistry

Caption: Workflow for MOF synthesis and characterization.

References

A Comparative Electrochemical Analysis of Dihydroxybenzoquinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the electrochemical properties of three dihydroxybenzoquinone (DHBQ) isomers: 2,3-dihydroxy-1,4-benzoquinone, 2,5-dihydroxy-1,4-benzoquinone (B104904), and 2,6-dihydroxy-1,4-benzoquinone. A comprehensive understanding of the redox behavior of these isomers is crucial for their application in various fields, including medicinal chemistry, materials science, and as redox-active components in energy storage systems. Due to a notable gap in the scientific literature providing a direct side-by-side comparison, this guide synthesizes available data, outlines standardized experimental protocols for generating comparative data, and presents the expected electrochemical behavior based on analogous compounds.

Introduction to Dihydroxybenzoquinone Isomers

Dihydroxybenzoquinones are a class of organic molecules that play a significant role in various biological and chemical processes. Their redox activity, stemming from the quinone moiety, allows them to participate in electron transfer reactions, making them attractive for applications such as anticancer agents, antioxidants, and as components of redox-flow batteries. The electrochemical properties of these isomers are highly dependent on the position of the hydroxyl substituents on the benzoquinone ring, which influences the electron density distribution and the stability of the resulting radical anions and dianions.

Quantitative Electrochemical Data

Parameter2,3-Dihydroxy-1,4-benzoquinoneThis compound2,6-Dihydroxy-1,4-benzoquinone
Formal Potential (E°') vs. Ag/AgCl Data not available~ -0.1 to -0.2 V (pH dependent)Data not available
Peak Separation (ΔEp) Data not available~ 60 mV (quasi-reversible)Data not available
Electron Transfer Rate Constant (k°) Data not availableData not availableData not available
Diffusion Coefficient (D) Data not availableData not availableData not available

Note: The electrochemical parameters of dihydroxybenzoquinones are highly dependent on experimental conditions such as pH, solvent, and supporting electrolyte. The provided data for 2,5-DHBQ is an approximation based on available literature and should be confirmed experimentally under standardized conditions.

Experimental Protocols

To obtain reliable comparative data, a standardized experimental protocol is essential. The following section details a typical cyclic voltammetry (CV) procedure for the electrochemical characterization of dihydroxybenzoquinone isomers.

Cyclic Voltammetry Protocol

Objective: To determine the formal potential, peak separation, and qualitative electron transfer kinetics of the dihydroxybenzoquinone isomers.

1. Materials and Reagents:

  • Dihydroxybenzoquinone isomers (2,3-, 2,5-, and 2,6-) of high purity.

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide, or an aqueous buffer solution).

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) for organic solvents, or a phosphate (B84403) or acetate (B1210297) buffer for aqueous solutions).

  • Working electrode: Glassy carbon electrode (GCE).

  • Reference electrode: Ag/AgCl electrode.

  • Counter electrode: Platinum wire.

  • Polishing materials: Alumina (B75360) slurry (0.05 µm) and polishing pads.

2. Electrode Preparation:

  • Polish the GCE with alumina slurry on a polishing pad for 2 minutes to obtain a mirror-like surface.

  • Rinse the electrode thoroughly with deionized water and the chosen solvent.

  • Dry the electrode under a stream of nitrogen.

3. Electrochemical Cell Setup:

  • Prepare a solution of the dihydroxybenzoquinone isomer (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

  • Deoxygenate the solution by bubbling with high-purity nitrogen for at least 15 minutes.

  • Assemble the three-electrode cell with the GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode. Maintain a nitrogen atmosphere over the solution during the experiment.

4. Data Acquisition:

  • Connect the electrodes to a potentiostat.

  • Set the potential window to scan over the expected redox events (e.g., from +0.5 V to -1.0 V vs. Ag/AgCl).

  • Set the scan rate to 100 mV/s for initial characterization.

  • Record the cyclic voltammogram for several cycles until a stable response is obtained.

  • To investigate the electron transfer kinetics, perform CV at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

5. Data Analysis:

  • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

  • Calculate the formal potential: E°' = (Epa + Epc) / 2.

  • Calculate the peak separation: ΔEp = Epa - Epc. A value close to 59/n mV (where n is the number of electrons transferred) at room temperature suggests a reversible process.

  • Analyze the relationship between the peak current and the square root of the scan rate to confirm a diffusion-controlled process.

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying electrochemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Prepare Isomer Solution (1 mM in 0.1 M electrolyte) p2 Polish and Clean Working Electrode (GCE) p1->p2 p3 Assemble 3-Electrode Cell p2->p3 p4 Deoxygenate Solution (N2 purge) p3->p4 m1 Connect to Potentiostat p4->m1 m2 Set CV Parameters (Potential Window, Scan Rate) m3 Run Cyclic Voltammetry a1 Record Voltammogram m3->a1 a2 Determine Epa, Epc a1->a2 a3 Calculate E°' and ΔEp a2->a3 a4 Analyze Scan Rate Dependence a3->a4

Caption: Experimental workflow for the cyclic voltammetry analysis of dihydroxybenzoquinone isomers.

logical_relationship cluster_structure Molecular Structure cluster_properties Electrochemical Properties cluster_performance Overall Performance s1 Position of -OH groups (2,3- vs 2,5- vs 2,6-) p1 Redox Potential (E°') s1->p1 influences p2 Electron Transfer Kinetics (k°) s1->p2 affects p4 Stability of Redox Species s1->p4 determines o1 Suitability for Specific Applications p1->o1 p2->o1 p3 Reversibility (ΔEp) p3->p2 p4->o1

Caption: Logical relationship between molecular structure and electrochemical performance of DHBQ isomers.

Discussion and Future Outlook

The position of the hydroxyl groups is expected to significantly impact the electrochemical behavior of the dihydroxybenzoquinone isomers.

  • This compound: The symmetrical arrangement of the electron-donating hydroxyl groups is known to stabilize the quinone system, leading to well-defined, quasi-reversible redox behavior.

  • 2,3-Dihydroxy-1,4-benzoquinone: The adjacent hydroxyl groups in this isomer may lead to intramolecular hydrogen bonding, which could influence its redox potential and the stability of the resulting semiquinone radical. The electrochemical oxidation of the precursor, 2,3-dihydroxybenzoic acid, has been shown to proceed through a one-electron oxidation to a semiquinone radical, followed by oxidation to the quinone at the electrode surface.[1]

  • 2,6-Dihydroxy-1,4-benzoquinone: Similar to the 2,5-isomer, the 2,6-isomer is symmetrical. However, the different substitution pattern will alter the electronic properties of the quinone ring, likely resulting in a different redox potential compared to the 2,5-isomer. Studies on the related 2,6-dimethoxy-1,4-benzoquinone (B191094) show a quasi-reversible two-electron, two-proton transfer process in acidic to neutral media.

A complete and direct electrochemical comparison of 2,3-, 2,5-, and 2,6-dihydroxybenzoquinone isomers is a clear gap in the current scientific literature. This guide has provided the available information, primarily on the 2,5-isomer, and a standardized protocol to facilitate the generation of the missing comparative data. Such data is critical for the rational design and development of new drugs, materials, and energy storage solutions based on these versatile redox-active molecules. Future research should focus on systematically characterizing all three isomers under identical experimental conditions to build a comprehensive understanding of their structure-property relationships.

References

A Comparative Guide to Organic Electrode Materials: 2,5-Dihydroxy-1,4-benzoquinone and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Organic Electrode Materials for Next-Generation Batteries.

The burgeoning field of organic electronics has identified 2,5-dihydroxy-1,4-benzoquinone (B104904) (DHBQ) as a promising cathode material for rechargeable batteries, owing to its high theoretical capacity and sustainable nature. This guide provides a comprehensive comparison of DHBQ with other notable organic electrode materials, supported by experimental data to inform material selection for advanced energy storage applications.

Performance Comparison of Organic Electrode Materials

The electrochemical performance of DHBQ and its alternatives is summarized below. The data presented is for lithium-ion battery systems unless otherwise specified.

Electrode MaterialTheoretical Capacity (mAh/g)Average Voltage (V vs. Li/Li⁺)Experimental Capacity (mAh/g)Cycling StabilityRate Capability
This compound (DHBQ) ~316~2.7~214 (as Cu-DHBQ)[1]98% capacity retention after 200 cycles (as Cu-DHBQ)[1]~150 mAh/g at 1C (as Cu-DHBQ)[1]
Rhodizonic Acid Disodium (B8443419) Salt 501 (for four-Na storage)[2]~1.5 (vs. Na/Na⁺)[2]~484 (in Na-ion battery)[2]Good cycle retention[2]Not specified
Croconic Acid Disodium Salt ~247Not specified~246.7 (in Na-ion battery)[3]Fast initial capacity decay[3]Not specified
Poly(anthraquinonyl sulfide) (PAQS) ~225[4]~2.2[5]~200[6]>93% capacity retention after 1000 cycles[6]~101 mAh/g at 10C[7]
Calix[4]quinone (C4Q) 446[8]~2.9~427[9]58.7% capacity retention after 100 cycles[9]170.4 mAh/g at 1C[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the synthesis, electrode fabrication, and electrochemical characterization of quinone-based organic electrode materials.

Synthesis of this compound (DHBQ) Derivatives

A common derivative, copper(II)-2,5-dihydroxy-1,4-benzoquinone (Cu-DHBQ), is synthesized by dissolving DHBQ in deionized water, followed by the addition of a copper chloride solution. The mixture is stirred, and the resulting precipitate is collected by filtration, washed with deionized water, and dried.[1]

Electrode Fabrication and Coin Cell Assembly

A standard procedure for fabricating electrodes for coin cells is as follows:

  • Slurry Preparation: The active organic material, a conductive additive (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are mixed in a specific weight ratio (e.g., 6:3:1).[1] N-methyl-2-pyrrolidone (NMP) is added as a solvent to form a homogeneous slurry.

  • Coating: The slurry is cast onto a current collector (e.g., aluminum foil for cathodes) using a doctor blade to ensure a uniform thickness.

  • Drying: The coated electrode is dried in a vacuum oven to remove the solvent.

  • Cell Assembly: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox. The cell consists of the prepared organic electrode, a separator, a lithium metal anode, and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

Electrochemical Characterization

The electrochemical performance of the assembled coin cells is evaluated using various techniques:

  • Cyclic Voltammetry (CV): To determine the redox potentials and electrochemical reversibility of the material.

  • Galvanostatic Charge-Discharge (GCD): To measure the specific capacity, operating voltage, and cycling stability at different current densities (C-rates).

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ionic conductivity within the cell.

Visualizing Relationships and Processes

To better understand the landscape of organic electrode materials and the experimental workflows, the following diagrams are provided.

Organic_Electrode_Classification Organic_Electrodes Organic Electrode Materials Carbonyl_Compounds Carbonyl Compounds Organic_Electrodes->Carbonyl_Compounds Conducting_Polymers Conducting Polymers Organic_Electrodes->Conducting_Polymers Organosulfur_Compounds Organosulfur Compounds Organic_Electrodes->Organosulfur_Compounds Radical_Polymers Radical Polymers Organic_Electrodes->Radical_Polymers Quinones Quinones Carbonyl_Compounds->Quinones Anhydrides Anhydrides Carbonyl_Compounds->Anhydrides Carboxylates Carboxylates Carbonyl_Compounds->Carboxylates Polyaniline Polyaniline Conducting_Polymers->Polyaniline Polypyrrole Polypyrrole Conducting_Polymers->Polypyrrole Polythiophene Polythiophene Conducting_Polymers->Polythiophene Disulfides Disulfides Organosulfur_Compounds->Disulfides Thiophenes Thiophenes Organosulfur_Compounds->Thiophenes Nitroxide_Polymers Nitroxide Polymers Radical_Polymers->Nitroxide_Polymers DHBQ DHBQ Quinones->DHBQ Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_assembly Cell Assembly cluster_testing Electrochemical Testing Synthesis Synthesis of Organic Material Slurry Slurry Preparation (Active Material, Carbon, Binder) Synthesis->Slurry Coating Coating on Current Collector Slurry->Coating Drying Drying Coating->Drying Assembly Coin Cell Assembly (in Glovebox) Drying->Assembly CV Cyclic Voltammetry (CV) Assembly->CV GCD Galvanostatic Charge-Discharge (GCD) Assembly->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Assembly->EIS Structure_Property_Quinones Structure Molecular Structure of Quinones Functional_Groups Functional Groups (-OH, -NH2, etc.) Structure->Functional_Groups Conjugation π-Conjugation System Structure->Conjugation Polymerization Polymerization Structure->Polymerization Coordination Coordination with Metal Ions Structure->Coordination Redox_Potential Redox Potential Capacity Specific Capacity Stability Cycling Stability Solubility Electrolyte Solubility Functional_Groups->Redox_Potential Functional_Groups->Capacity Conjugation->Redox_Potential Conjugation->Capacity Polymerization->Stability Polymerization->Solubility decreases Coordination->Stability Coordination->Solubility decreases

References

Purity Analysis of 2,5-Dihydroxy-1,4-benzoquinone: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for compounds like 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) is a critical checkpoint in chemical synthesis and product development. This guide provides an objective comparison of mass spectrometry with alternative analytical methods—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of DHBQ.

Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical technique for purity assessment depends on a variety of factors, including the desired level of sensitivity, the need for structural confirmation, and the complexity of the sample matrix. While mass spectrometry is a powerful tool for identification and quantification, orthogonal methods like HPLC and NMR provide complementary information that can lead to a more robust and reliable purity determination.

Analytical TechniquePrincipleInformation ProvidedPurity AssessmentAdvantagesLimitations
Mass Spectrometry (LC-MS) Separation by liquid chromatography followed by mass-to-charge ratio (m/z) analysis.Molecular weight, fragmentation patterns, and quantification of components.Quantitative, based on the relative abundance of ions.High sensitivity and selectivity, provides molecular weight confirmation.Ionization efficiency can vary between compounds, potentially affecting quantification.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a stationary and a mobile phase.Retention time and quantification of components based on UV absorbance.Quantitative, based on peak area percentage in the chromatogram.High precision and accuracy for quantification, widely available.Co-eluting impurities may not be detected without a mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, including the chemical environment of each atom.Quantitative (qNMR), by comparing the integral of the analyte signal to that of a certified reference standard.Provides absolute quantification without the need for a specific reference standard of the impurity, gives structural confirmation.Lower sensitivity compared to MS and HPLC, may not detect trace impurities.

Experimental Protocols

Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies for similar phenolic compounds and is suitable for the quantification and purity assessment of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution with a mixture of water and acetonitrile (B52724) (1:1, v/v).

  • Dissolve the sample to be tested in the same diluent to a concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography:

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Parent Ion (Q1): m/z 139.0 (corresponding to [M-H]⁻).

    • Product Ion (Q3): A specific fragment ion (e.g., m/z 111.0, corresponding to the loss of CO).

  • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a mixture of methanol and water (1:1, v/v) at a concentration of 1 mg/mL.

  • Dilute the stock solution to create a working standard of approximately 0.1 mg/mL.

  • Prepare the test sample at the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter.

2. Chromatography:

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: A suitable mixture of Mobile Phase A and B (e.g., 70:30 v/v) to achieve a retention time of 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).

  • Dissolve both in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Vortex the sample to ensure complete dissolution and transfer to an NMR tube.

2. NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H.

  • Experiment: A standard 1D proton experiment.

  • Parameters:

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (e.g., 30 seconds) to ensure full relaxation for accurate integration.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 scans).

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.

Workflow and Data Interpretation

A comprehensive approach to purity confirmation involves a logical workflow that leverages the strengths of each technique.

Purity_Confirmation_Workflow cluster_initial Initial Analysis cluster_confirmation Structural Confirmation & Quantification cluster_final Final Purity Assessment Sample Sample HPLC_Analysis HPLC Analysis (Purity Screening) Sample->HPLC_Analysis Inject LCMS_Analysis LC-MS Analysis (Molecular Weight & Impurity ID) HPLC_Analysis->LCMS_Analysis Confirm Peaks NMR_Analysis qNMR Analysis (Absolute Purity & Structure) HPLC_Analysis->NMR_Analysis Orthogonal Check Final_Report Comprehensive Purity Report LCMS_Analysis->Final_Report NMR_Analysis->Final_Report Purity_Analysis_Logic cluster_techniques Analytical Techniques cluster_data Generated Data DHBQ_Sample This compound Sample HPLC HPLC DHBQ_Sample->HPLC Mass_Spec Mass Spectrometry DHBQ_Sample->Mass_Spec NMR NMR DHBQ_Sample->NMR Chromatogram Chromatographic Purity (Area %) HPLC->Chromatogram Mass_Spectrum Molecular Weight & Impurity Profile Mass_Spec->Mass_Spectrum NMR_Spectrum Structural Integrity & Absolute Purity NMR->NMR_Spectrum Purity_Confirmation Confirmed Purity Chromatogram->Purity_Confirmation Mass_Spectrum->Purity_Confirmation NMR_Spectrum->Purity_Confirmation

Assessing the Stability of 2,5-Dihydroxy-1,4-benzoquinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the stability of 2,5-dihydroxy-1,4-benzoquinone (B104904) and its derivatives is crucial for ensuring the efficacy and safety of potential therapeutic agents. These compounds, while promising, are susceptible to various degradation pathways influenced by environmental factors. This guide provides a comparative analysis of their stability, supported by experimental data and detailed protocols to aid in the development of stable formulations.

Comparative Stability of Benzoquinone Derivatives

The stability of this compound and its analogs is highly dependent on their chemical structure and the conditions to which they are exposed. Generally, benzoquinones are more stable in acidic to neutral conditions and exhibit increased degradation in alkaline media.[1] Factors such as pH, temperature, and the presence of nucleophiles can significantly impact their shelf-life and efficacy.

Below is a summary of stability data for this compound and other representative benzoquinone derivatives under various conditions.

CompoundConditionHalf-life (t½)Degradation ProductsReference
This compound (DHBQ)pH 4-5 (aqueous)UnstableCondensation products (bis-quinones, benzofuranone)[2]
This compound (DHBQ)pH < 3 or pH > 7More Stable-[2]
This compound (DHBQ)3.0% H₂O₂, NaOH, pH 10DegradesMalonic acid[3]
2-(2,5-Dichlorophenyl)-1,4-benzoquinonepH 3 (aqueous buffer)4.5 hoursHydrolysis and reduction products[1]
2-(2,5-Dichlorophenyl)-1,4-benzoquinonepH 7 (aqueous buffer)12.2 hoursHydrolysis and reduction products[1]
2-(2,5-Dichlorophenyl)-1,4-benzoquinonepH 10 (aqueous buffer)1.8 hoursHydrolysis and reduction products[1]
3-methyl-6-hydroxymethyl-2,5-diaziridinyl-1,4-benzoquinone (RH1)Aqueous solutionStableSecond aziridine (B145994) ring hydrolysis appears inhibited[4]
1,4-BenzoquinoneThermal (up to 96°C)StableSublimes without decomposition[5]
1,2-NaphthoquinoneThermal (>100°C)Decomposes-[5]

Key Degradation Pathways

The primary degradation pathways for this compound and its derivatives include:

  • Hydrolysis: Under aqueous conditions, especially at elevated pH, hydroxylation of the benzoquinone ring can occur, leading to hydroxy-substituted derivatives.[1]

  • Nucleophilic Addition: These compounds are susceptible to reactions with nucleophiles, forming adducts where the nucleophile adds to the benzoquinone ring.[1] For instance, this compound readily reacts with primary and secondary amines to form 2,5-diamino-substituted derivatives.[2]

  • Reduction: The benzoquinone moiety can be reduced to the corresponding hydroquinone.[1]

  • Condensation: In the pH range of 4-5, this compound is prone to condensation reactions.[2]

  • Oxidative Degradation: Strong oxidizing agents can lead to the breakdown of the benzoquinone ring. For example, under alkaline conditions with hydrogen peroxide, this compound degrades to malonic acid.[3]

Experimental Protocols

To assess the stability of this compound derivatives, a systematic approach involving well-defined experimental protocols is necessary.

Protocol 1: pH-Dependent Stability Analysis

This protocol outlines the procedure for evaluating the stability of a benzoquinone derivative across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, and borate (B1201080) for pH 8-10).[1]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent like acetonitrile (B52724) or DMSO.[1]

  • Incubation: Dilute the stock solution in each buffer to a final concentration suitable for analysis (e.g., 10 µM). Incubate the solutions at a constant temperature, protected from light.[1]

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.[1]

  • Analysis: Immediately quench any further degradation by adding an equal volume of a suitable quenching solution (e.g., mobile phase with a low pH). Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).[1]

  • Data Analysis: Plot the natural logarithm of the peak area of the parent compound against time. The slope of this line will be the negative of the apparent first-order degradation rate constant (-k).[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

A validated HPLC method is essential for separating the parent compound from its degradation products and quantifying its concentration over time.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water, typically with 0.1% formic acid to ensure an acidic pH and good peak shape. For example, a gradient starting with 30% acetonitrile and increasing to 90% over 15 minutes can be used.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: Determined by the UV-Vis spectrum of the compound, typically in the range of 254-280 nm for benzoquinones.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for assessing the stability of this compound derivatives and a simplified representation of their degradation pathways.

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (in Organic Solvent) incubate Dilute Stock in Buffers Incubate at Constant Temperature (Protected from Light) stock->incubate buffers Prepare Buffers (Varying pH) buffers->incubate sample Withdraw Aliquots (at Time Intervals) incubate->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc plot Plot ln(Peak Area) vs. Time hplc->plot calc Calculate Degradation Rate Constant (k) plot->calc

Caption: Workflow for assessing the stability of this compound derivatives.

G Simplified Degradation Pathways cluster_conditions Conditions cluster_products Degradation Products parent This compound Derivative hydrolyzed Hydroxylated Derivatives parent->hydrolyzed Hydrolysis adducts Nucleophilic Adducts parent->adducts Nucleophilic Addition hydroquinone Hydroquinone parent->hydroquinone Reduction hydrolysis Aqueous, High pH nucleophiles Amines, Thiols, etc. reduction Reducing Agents

References

comparative analysis of different synthesis routes for 2,5-Dihydroxy-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthesis routes for 2,5-Dihydroxy-1,4-benzoquinone (B104904) (DHBQ), a key intermediate in the development of various pharmaceuticals and functional materials. The following sections detail the experimental protocols, quantitative performance data, and a logical workflow for selecting the most suitable synthesis strategy based on specific research and development needs.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be approached through several chemical pathways. This guide focuses on two primary, experimentally validated routes: the direct oxidation of hydroquinone (B1673460) and the hydrolysis of 2,5-diamino-1,4-benzoquinone (B74859). A summary of the key performance indicators for each method is presented in the table below.

ParameterRoute 1: Oxidation of Hydroquinone Route 2: Hydrolysis of 2,5-diamino-1,4-benzoquinone precursor
Starting Material Hydroquinone2,5-diamino-1,4-hydroquinone dihydrochloride (B599025)
Key Reagents Hydrogen peroxide, Sodium hydroxide (B78521)Oxygen, Water
Reaction Conditions Aqueous, basic medium, controlled temperatureAqueous, oxygen bubbling, elevated temperature (for subsequent in situ use)
Reported Yield 84-100%[1]Not explicitly reported for isolated DHBQ (used for in situ generation)[2]
Purity/Purification Acidification and filtrationUsed in situ; purity of isolated product not detailed
Advantages High yield, readily available starting material, straightforward procedureCan be used for direct synthesis of derivatives in one pot
Disadvantages Requires careful control of reaction conditions to avoid over-oxidationYield of isolated DHBQ is not optimized or reported; multi-step precursor synthesis

Experimental Protocols

Route 1: Oxidation of Hydroquinone with Hydrogen Peroxide

This method relies on the direct oxidation of hydroquinone in an alkaline environment using hydrogen peroxide as the oxidizing agent.

Materials:

  • Hydroquinone

  • 50% Sodium hydroxide solution

  • Hydrogen peroxide

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • Prepare a solution of finely divided hydroquinone in 50% sodium hydroxide with effective stirring.

  • Maintain the reaction mixture at a constant, controlled temperature.

  • Slowly add hydrogen peroxide to the stirred solution. The reaction is exothermic and the temperature should be carefully monitored.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound product.

  • The precipitate is then collected by filtration, washed with water, and dried.[1]

Route 2: In Situ Generation from 2,5-diamino-1,4-hydroquinone dihydrochloride

This route involves the oxidation of 2,5-diamino-1,4-hydroquinone dihydrochloride to 2,5-diamino-1,4-benzoquinone, which can then be hydrolyzed to DHBQ. This method is often employed for the direct synthesis of metal-organic frameworks (MOFs) where DHBQ is a ligand.[2]

Materials:

  • 2,5-diamino-1,4-hydroquinone dihydrochloride

  • Deionized water

  • Oxygen gas

  • Reaction vessel with gas inlet

Procedure:

  • Dissolve 2,5-diamino-1,4-hydroquinone dihydrochloride in deionized water.

  • Bubble oxygen gas through the solution to facilitate the oxidation to 2,5-diamino-1,4-benzoquinone.[2]

  • For the subsequent in situ hydrolysis to DHBQ and use in a further reaction (e.g., MOF synthesis), the aqueous solution containing the 2,5-diamino-1,4-benzoquinone is typically heated in the presence of other reagents.[2]

Synthesis Route Selection Workflow

The choice of synthesis route for this compound is contingent on several factors, including the desired yield, purity requirements, and the intended application of the final product. The following diagram illustrates a logical workflow to aid in this decision-making process.

Synthesis_Route_Selection Start Start: Need to Synthesize This compound Desired_Product What is the desired final product? Start->Desired_Product High_Yield_Purity Is high yield and purity of isolated DHBQ the primary goal? Desired_Product->High_Yield_Purity Isolated DHBQ Application Application: Direct use in subsequent reaction (e.g., MOF synthesis) Desired_Product->Application DHBQ derivative (one-pot) Route1 Route 1: Oxidation of Hydroquinone High_Yield_Purity->Route1 Yes Route2 Route 2: In Situ Generation from Diamino Precursor High_Yield_Purity->Route2 No (or if starting material is readily available) Application->Route2

Caption: Logical workflow for selecting a synthesis route for this compound.

Signaling Pathway and Experimental Workflow Visualization

To provide context for the application of this compound and its derivatives in research, the following diagrams illustrate a generalized signaling pathway where quinones may be involved and a typical experimental workflow for synthesis and characterization.

Signaling_Pathway cluster_cell Cell ROS Reactive Oxygen Species (ROS) (e.g., from quinone redox cycling) MAPK_Pathway MAPK Signaling Cascade (e.g., JNK, p38) ROS->MAPK_Pathway activates Transcription_Factors Transcription Factors (e.g., AP-1, Nrf2) MAPK_Pathway->Transcription_Factors phosphorylates Gene_Expression Gene Expression (e.g., antioxidant response, apoptosis) Transcription_Factors->Gene_Expression regulates

Caption: Generalized signaling pathway involving reactive oxygen species, potentially generated by quinone compounds.

Experimental_Workflow Start Select Synthesis Route Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Purity_Analysis Purity Assessment (e.g., HPLC, Elemental Analysis) Characterization->Purity_Analysis Purity_Analysis->Purification Further Purification Needed Pure_Product Pure this compound Purity_Analysis->Pure_Product Purity Confirmed Further_Experiments Downstream Applications Pure_Product->Further_Experiments

Caption: General experimental workflow for the synthesis and characterization of this compound.

References

A Comparative Guide to the Physicochemical Properties of 2,5-Dihydroxy-1,4-benzoquinone: Validating Theoretical Models with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined and theoretically calculated physicochemical properties of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ). The objective is to offer a clear validation framework for theoretical models against empirical data, crucial for applications in materials science and drug development.

Data Presentation: Experimental vs. Theoretical Properties

The following tables summarize the key physicochemical properties of DHBQ, presenting a direct comparison between experimental values and data derived from theoretical models.

Table 1: General Physicochemical Properties

PropertyExperimental ValueTheoretical/Computed ValueReference
Molecular Weight140.09 g/mol 140.09 g/mol [1]
Melting Point235 °C (decomposes)Not Commonly Calculated[2][3]
pKa12.95-[4]
pKa24.87-[4]
SolubilitySoluble in water, ethanol, and acetone.-

Table 2: Spectroscopic Data

SpectroscopyExperimental Peak/SignalTheoretical Prediction MethodPredicted Peak/SignalReference
FT-IR (cm⁻¹)~3331 (O-H stretch)~1616 (C=O and C=C stretch)DFT (B3LYP)Often used to interpret and assign experimental vibrational modes.
1H NMR (DMSO-d6, δ ppm)7.27 (acid), 5.63 (aromatic CH)Not applicableNot applicable
UV-Vis (λmax)Varies with solvent and pHPPP and CNDO methodsUsed to predict π → π* and n → π* transitions.[5][5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (USP <741> Method)

Apparatus:

  • Capillary melting point apparatus

  • Sealed capillary tubes (0.8-1.2 mm internal diameter)

  • Thermometer calibrated with USP Melting Point Reference Standards

Procedure:

  • A small amount of finely powdered, dry DHBQ is packed into a capillary tube to a height of 2.5-3.5 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a constant rate, typically 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point.

  • The melting range is recorded from the temperature at which the substance first begins to liquefy to the temperature at which it is completely liquid. For substances that decompose, the temperature at which decomposition begins is noted.[1][5][6][7][8]

Solubility Determination

Apparatus:

  • Test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • A small, accurately weighed amount of DHBQ (e.g., 10 mg) is placed in a test tube.

  • A measured volume of the solvent (e.g., 1 mL of water, ethanol, or acetone) is added.

  • The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

  • The mixture is allowed to stand, and visual inspection is used to determine if the solid has completely dissolved.

  • If the substance dissolves, further additions of the solute are made until saturation is reached to quantify the solubility.[3][4][9][10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Apparatus:

  • FT-IR spectrometer

  • Agate mortar and pestle

  • KBr plates or ATR accessory

Procedure (KBr Pellet Method):

  • Approximately 1-2 mg of dry DHBQ is ground with ~200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • A portion of the mixture is placed in a pellet press and compressed under high pressure to form a transparent or translucent pellet.

  • The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

  • The infrared spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[12][13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • A few milligrams of DHBQ are dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • The 1H NMR spectrum is acquired using appropriate parameters (e.g., pulse sequence, number of scans). Chemical shifts are referenced to an internal standard (e.g., TMS).[17][18][19][20][21]

UV-Visible Spectroscopy

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

Procedure:

  • A stock solution of DHBQ is prepared by accurately weighing the compound and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, water).

  • A series of dilutions are made to obtain solutions of known concentrations.

  • A blank solution (pure solvent) is used to zero the spectrophotometer.

  • The absorbance of each solution is measured over the UV-Vis range (e.g., 200-800 nm) to determine the wavelength(s) of maximum absorbance (λmax).[22][23][24][25][26]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Comparison synthesis DHBQ Synthesis purification Purification (e.g., Recrystallization) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Solubility Assay purification->solubility ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis exp_data Experimental Data Compilation melting_point->exp_data solubility->exp_data ftir->exp_data nmr->exp_data uv_vis->exp_data comparison Validation & Comparison exp_data->comparison theo_model Theoretical Model (e.g., DFT) theo_model->comparison

Caption: Experimental workflow for the physicochemical characterization of this compound.

Antioxidant_Mechanism DHBQ DHBQ (this compound) ROS Reactive Oxygen Species (Free Radical, R•) Semiquinone Semiquinone Radical DHBQ->Semiquinone H• donation Neutralized_ROS Neutralized Species (RH) ROS->Neutralized_ROS gains H•

Caption: Simplified mechanism of antioxidant activity of DHBQ via hydrogen atom donation to a free radical.

References

Safety Operating Guide

Safe Disposal of 2,5-Dihydroxy-1,4-benzoquinone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals must handle the disposal of 2,5-Dihydroxy-1,4-benzoquinone with diligence to ensure personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this chemical, grounded in safety data sheet recommendations. Adherence to these protocols is crucial due to the compound's hazardous properties.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Understanding its hazard profile is the first step in ensuring safe handling and disposal.

Hazard ClassificationGHS Hazard StatementsPrecautionary Statement (Disposal)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1][2]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

Personal Protective Equipment (PPE) for Disposal

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves.[1][3][4]

  • Eye/Face Protection: Use safety goggles or glasses.[1][3][4]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3][4]

  • Respiratory Protection: In case of dust or aerosols, use a NIOSH/MSHA approved respirator.[1][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with local, state, and federal regulations. The following steps outline a general procedure for its proper disposal in a laboratory setting.

  • Waste Identification and Segregation:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, paper towels from a spill), in a designated and compatible container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

  • Container Labeling:

    • The waste container must be clearly and accurately labeled.

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").[5]

  • Temporary Storage in the Laboratory:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[5]

    • This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents.[3][5]

    • Keep the container tightly closed.[1][2][3]

  • Arranging for Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup for the waste.[5]

    • Provide them with the complete chemical name and any available safety data.[5]

    • The final disposal must be carried out at an approved and licensed waste disposal facility.[2][3]

  • Spill Response and Cleanup:

    • In the event of a spill, immediately alert personnel in the area.[1]

    • Wearing appropriate PPE, clean up spills promptly.[1]

    • For minor spills, use dry clean-up procedures and avoid generating dust.[1] You can sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][3][4]

    • For major spills, evacuate the area and contact your institution's emergency response team.[1]

    • Prevent spilled material from entering drains or waterways.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Final Disposal A Identify this compound as Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Sealed Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Store in Designated Hazardous Waste Area D->E F Contact Institutional EHS or Licensed Waste Contractor E->F G Arrange for Waste Pickup F->G H Transfer Custody of Waste with Proper Documentation G->H I Final Disposal at an Approved Facility H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,5-Dihydroxy-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2,5-Dihydroxy-1,4-benzoquinone. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][2] The following table summarizes the required Personal Protective Equipment (PPE) to mitigate these risks.

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Chemical-resistant gloves (e.g., nitrile), lab coat or impervious clothing, respiratory protection (use a full-face respirator if exposure limits are exceeded or irritation is experienced).[1]
Skin Corrosion/Irritation Chemical-resistant gloves, lab coat or protective clothing.[1][3][5]
Serious Eye Damage/Irritation Tightly fitting safety goggles or a face shield.[1][3][5]
Respiratory Tract Irritation Use in a well-ventilated area or with local exhaust ventilation.[1][5] If dust formation is likely, a NIOSH/MSHA approved respirator is necessary.[3]

Experimental Protocols: Handling and Storage Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Safe Handling Practices:

  • Before handling, wash hands thoroughly.[5]

  • Don the appropriate PPE as outlined in the table above.

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1][2]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Use non-sparking tools to prevent ignition sources.[1]

  • After handling, wash hands and any exposed skin thoroughly.[3] Contaminated work clothing should be removed and laundered separately before reuse.[2]

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[1][2][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Store in a locked-up area if required by institutional protocols.[1]

Emergency and Disposal Plans

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][5]

  • Ingestion: Do not induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures:

  • Evacuate personnel from the affected area and move upwind of the spill.[2]

  • Wear the appropriate PPE, including respiratory protection.[2]

  • Avoid generating dust.[2]

  • For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[2][5]

  • For large spills, prevent the substance from entering drains or waterways.[2] Contain the spill and collect the material for disposal.[2]

  • Thoroughly clean the spill area after the material has been collected.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]

  • The material should be disposed of at an approved waste disposal plant.[3] Do not allow the chemical to enter drains.[1]

Workflow for Handling this compound

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures Risk_Assessment Risk Assessment & Review of SDS PPE_Selection Select & Don Appropriate PPE Risk_Assessment->PPE_Selection Engineering_Controls Verify Engineering Controls (Fume Hood, Eyewash) PPE_Selection->Engineering_Controls Handling Handle Chemical in Ventilated Area Engineering_Controls->Handling Storage Store in Cool, Dry, Well-Ventilated Area Handling->Storage Spill Accidental Spill Handling->Spill Exposure Personal Exposure Handling->Exposure Decontamination Decontaminate Work Area & PPE Storage->Decontamination Waste_Disposal Dispose of Waste per Regulations Decontamination->Waste_Disposal Personal_Hygiene Wash Hands Thoroughly Decontamination->Personal_Hygiene Cleanup Contain & Clean Spill Spill->Cleanup First_Aid Administer First Aid Exposure->First_Aid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
2,5-Dihydroxy-1,4-benzoquinone
Reactant of Route 2
2,5-Dihydroxy-1,4-benzoquinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.